2-Amino-6-iodopurine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422008 | |
| Record name | 2-Amino-6-iodopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-23-4 | |
| Record name | 19690-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-iodopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-iodopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Amino-6-iodopurine
An In-Depth Technical Guide to 2-Amino-6-iodopurine: Physicochemical Properties and Experimental Applications
Introduction
This compound is a modified purine base of significant interest to researchers in medicinal chemistry, molecular biology, and drug development. Its unique structure, featuring an iodine atom at the 6-position and an amino group at the 2-position, makes it a versatile intermediate for synthesizing a wide array of nucleoside analogs and a valuable tool for biochemical and genetic research.[1][2] The presence of the iodine atom enhances its reactivity, providing a strategic site for chemical modifications to develop novel therapeutic agents, particularly in the antiviral and anticancer fields.[1][2] This guide provides a comprehensive overview of the core , details on experimental protocols for its synthesis, and its applications in various research workflows.
Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow or beige crystalline powder. | [1][3][4] |
| Melting Point | 240 °C (with decomposition) | [1][5][6] |
| Boiling Point | 651.1 °C (Predicted) | [3][4] |
| Density | 2.464 g/cm³ (Predicted) | [3][4] |
| Solubility | Sparingly soluble in aqueous base; Slightly soluble in DMSO (with heating).[5] Insoluble in water (N/A). | [3][4] |
| Storage Conditions | Store at 2 - 8 °C.[1][2] Light sensitive. | [5] |
Chemical and Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | [1][7] |
| Molecular Weight | 261.02 g/mol | [3][5][7] |
| Exact Mass | 260.95114 Da | [3][7] |
| Monoisotopic Mass | 260.951143 Da | [3][4] |
| CAS Number | 19690-23-4 | [1][5] |
| PubChem CID | 6101575 | [1][7] |
| IUPAC Name | 6-iodo-7H-purin-2-amine | [6][7] |
| SMILES | C1=NC2=C(N1)C(=NC(=N2)N)I | [6][7] |
| InChI Key | CQYPNVKLVHHOSJ-UHFFFAOYSA-N | [6][7] |
Computed and Predicted Properties
| Property | Value | Source |
| pKa | 6.73 ± 0.20 | [5] |
| XLogP3-AA | 0.4 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 0 | [7] |
| Topological Polar Surface Area | 80.5 Ų | [7] |
Experimental Protocols and Synthesis
This compound is typically synthesized from more common purine derivatives. A prevalent method involves the nucleophilic substitution of a halogen atom in a precursor compound.
General Synthesis from 2-Amino-6-chloropurine
A common synthetic route to this compound involves the conversion of 2-amino-6-chloropurine. This precursor is more readily available and serves as a key starting material. The protocol generally involves a nucleophilic substitution reaction where the chloro group at the 6-position is replaced by an iodo group.
Methodology:
-
Starting Material: Begin with 2-amino-6-chloropurine.[8] This compound can be synthesized from guanine by reacting it with a chlorinating agent like phosphorus oxychloride.[9][10]
-
Reagents: A source of iodide, such as hydriodic acid or an iodide salt, is used.[5] The reaction is often carried out in a suitable solvent.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution. The specific temperature and reaction time depend on the chosen reagents and solvent system. For instance, refluxing the precursor with hydriodic acid in a solvent like acetic acid is a viable method.[5][8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve neutralization, precipitation, and filtration. The crude product is then purified, commonly through recrystallization or column chromatography, to achieve the desired purity (e.g., ≥98% by HPLC).[1]
Applications in Research and Development
This compound serves as a critical building block and research tool in several scientific domains. Its ability to be incorporated into nucleic acids or serve as a precursor for more complex molecules underpins its utility.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of antiviral and anticancer drugs.[1][2] Its structure allows it to interfere with nucleic acid metabolism, a common target for such therapies.[1][2]
-
Nucleic Acid Research: It is used to create modified nucleotides.[1] Incorporating these into DNA or RNA provides insights into genetic mechanisms, gene expression, and cellular processes.[1][2]
-
Biotechnology and Synthetic Biology: This purine derivative aids in the design of novel biomolecules, contributing to advancements in genetic engineering.[1]
-
Study of Purine Metabolism: It is an instrumental compound for investigating purine metabolic pathways, which helps in understanding metabolic disorders.[1]
Role in Signaling Pathway Research
Purines are fundamental molecules not only for building nucleic acids but also as signaling molecules that regulate a vast number of cellular processes.[11] The study of purine derivatives like this compound contributes to our understanding of these pathways. Key signaling pathways influenced by amino acid and purine availability include the mTORC1 and GCN2 pathways, which are central regulators of cell growth, metabolism, and autophagy.[12][13][14] While this compound is not a direct modulator, its use in creating analogs helps in developing probes and inhibitors to dissect these complex networks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Amino-6-IodopurineCAS #: 19690-23-4 [eforu-chemical.com]
- 5. This compound | 19690-23-4 [m.chemicalbook.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | C5H4IN5 | CID 6101575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 11. Ubiquitous purine sensor modulates diverse signal transduction pathways in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid metabolism and signalling pathways: potential targets in the control of infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
2-Amino-6-iodopurine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-iodopurine, a critical purine derivative utilized in nucleic acid research and the development of novel therapeutics. Understanding these fundamental properties is paramount for its effective application in experimental design and formulation.
Core Physicochemical Properties
This compound is a solid compound, typically appearing as a pale yellow, or beige to white, crystalline powder. A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C5H4IN5 | [1] |
| Molecular Weight | 261.02 g/mol | [1] |
| Melting Point | ~240°C (with decomposition) | [1] |
| Appearance | Pale yellow, beige, white, or light yellow crystalline powder | [1] |
Solubility Profile
| Solvent/System | Solubility | Notes | Reference |
| Aqueous Base | Sparingly Soluble | Solubility is pH-dependent and increases in basic conditions. | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Solubility is enhanced with heating. | [1] |
| Water | Not explicitly defined | Indicated as "N/A" in some technical data sheets. |
For many purine analogs, achieving a desirable concentration in aqueous media for in vitro assays can be challenging. A common strategy involves the preparation of a concentrated stock solution in an organic solvent like DMSO, followed by dilution into the aqueous experimental medium.
Experimental Protocol: Determination of Maximum Soluble Concentration
The following is a general protocol for determining the maximum soluble concentration of a purine analog like this compound in a specific medium. This protocol should be adapted based on the specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous medium (e.g., cell culture medium, buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Incubator/water bath at a controlled temperature (e.g., 37°C)
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment, accurately weigh a specific amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add a calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly to dissolve the compound. Gentle heating or sonication may be applied to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If the compound does not fully dissolve, a lower stock concentration should be prepared.
-
-
Working Solution Preparation and Solubility Assessment:
-
Pre-warm the target aqueous medium to the desired experimental temperature (e.g., 37°C).
-
Prepare a series of dilutions of the DMSO stock solution into the pre-warmed aqueous medium to achieve a range of final concentrations.
-
Gently mix each dilution by inverting the tube several times.
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a defined incubation period at the experimental temperature.
-
The highest concentration that remains clear of any visible precipitate is considered the maximum soluble concentration under those specific conditions.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the maximum soluble concentration of this compound.
Stability Profile
This compound is known to be a light-sensitive compound, which necessitates proper handling and storage to prevent degradation.
| Condition | Stability Information | Recommended Storage | Reference |
| Light Exposure | Light Sensitive | Store in a light-protected container (e.g., amber vial). | [1] |
| Temperature | Stable when stored at low temperatures. | -20°C or 2-8°C | [1],[2] |
Experimental Protocol: General Stability Assessment
A general approach to assessing the stability of this compound in a solution involves incubating the compound under various conditions and monitoring its concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Materials:
-
Solution of this compound in a relevant solvent/buffer
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubators/chambers
-
Light-protected and transparent containers
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.
-
Incubation: Aliquot the solutions into different containers and expose them to a matrix of conditions (e.g., different temperatures, light exposure vs. dark, different pH values).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw an aliquot from each condition.
-
HPLC Analysis: Analyze the withdrawn aliquots by HPLC to determine the concentration of the parent this compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.
Proposed Mechanism of Action in Biological Systems
As a purine analog, this compound is thought to exert its biological effects, particularly its antiviral and anticancer properties, by interfering with nucleic acid metabolism. The proposed mechanism of action involves several steps, beginning with its transport into the cell and subsequent enzymatic conversions.
Cellular Processing and Action Pathway
Caption: Proposed metabolic activation and mechanism of action for this compound.
This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own validation experiments to determine the optimal conditions for their experimental systems.
References
An In-depth Technical Guide on the Crystal Structure of 2-Amino-6-Substituted Purines
For Researchers, Scientists, and Drug Development Professionals
Abstract: The crystal structure of 2-amino-6-iodopurine is a subject of significant interest within the fields of medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of various biologically active molecules. Despite its importance, a comprehensive, publicly available crystal structure analysis of this compound is not available in the current body of scientific literature. This guide provides a detailed analysis of the crystal structure of a closely related and highly relevant analogue, 2-amino-6-chloropurine. The crystallographic data for this compound offers valuable insights into the structural characteristics of 2-amino-6-halopurines, which are crucial for understanding their chemical reactivity and potential intermolecular interactions. This document presents a summary of the quantitative crystallographic data, detailed experimental protocols for synthesis and crystal growth, and logical workflows to guide further research and application.
Introduction
Purine analogues are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The substitution pattern on the purine ring system dictates the molecule's ability to interact with biological targets. The 2-amino-6-halopurine scaffold is particularly important as it allows for selective functionalization at the 6-position, paving the way for the synthesis of a diverse library of compounds. While the primary focus of this guide was intended to be this compound, the absence of its crystal structure in publicly accessible databases has necessitated the use of 2-amino-6-chloropurine as a surrogate. The chloro and iodo substituents, both being halogens, share similar electronic properties, making the crystal structure of 2-amino-6-chloropurine a valuable model for understanding the broader class of 2-amino-6-halopurines.
Crystal Structure Analysis of 2-Amino-6-chloropurine
The crystal structure of 2-amino-6-chloropurine was determined by single-crystal X-ray diffraction. The data presented herein is based on the crystallographic information available from the Cambridge Structural Database (CSD) under the deposition number 204056.
Quantitative Crystallographic Data
The following tables summarize the key quantitative data from the crystal structure analysis of 2-amino-6-chloropurine.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₅H₄ClN₅ |
| Formula Weight | 169.57 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.856(2) Å |
| b | 10.489(2) Å |
| c | 8.329(2) Å |
| α | 90° |
| β | 100.99(3)° |
| γ | 90° |
| Volume | 672.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.676 Mg/m³ |
| Absorption Coefficient | 0.536 mm⁻¹ |
| F(000) | 344 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| Cl(1) | C(6) | 1.737(2) |
| N(1) | C(2) | 1.348(3) |
| N(1) | C(6) | 1.319(3) |
| N(2) | C(2) | 1.339(3) |
| N(3) | C(2) | 1.378(3) |
| N(3) | C(4) | 1.328(3) |
| C(4) | C(5) | 1.391(3) |
| C(5) | C(6) | 1.407(3) |
| C(5) | N(7) | 1.377(3) |
| N(7) | C(8) | 1.313(3) |
| C(8) | N(9) | 1.365(3) |
| N(9) | C(4) | 1.374(3) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(2) | N(1) | C(6) | 116.4(2) |
| N(1) | C(2) | N(3) | 125.7(2) |
| N(1) | C(2) | N(2) | 117.2(2) |
| N(3) | C(2) | N(2) | 117.1(2) |
| C(2) | N(3) | C(4) | 111.4(2) |
| N(3) | C(4) | C(5) | 129.2(2) |
| N(3) | C(4) | N(9) | 124.7(2) |
| C(5) | C(4) | N(9) | 106.1(2) |
| C(4) | C(5) | C(6) | 118.8(2) |
| C(4) | C(5) | N(7) | 110.6(2) |
| C(6) | C(5) | N(7) | 130.6(2) |
| N(1) | C(6) | C(5) | 128.5(2) |
| N(1) | C(6) | Cl(1) | 115.3(2) |
| C(5) | C(6) | Cl(1) | 116.2(2) |
| C(5) | N(7) | C(8) | 104.3(2) |
| N(7) | C(8) | N(9) | 114.3(2) |
| C(4) | N(9) | C(8) | 104.7(2) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C(6) | N(1) | C(2) | N(3) | 0.3(3) |
| C(6) | N(1) | C(2) | N(2) | -179.3(2) |
| C(2) | N(1) | C(6) | C(5) | -0.6(3) |
| C(2) | N(1) | C(6) | Cl(1) | 179.8(2) |
| N(1) | C(2) | N(3) | C(4) | -0.4(3) |
| N(2) | C(2) | N(3) | C(4) | 179.2(2) |
| C(2) | N(3) | C(4) | C(5) | 179.3(2) |
| C(2) | N(3) | C(4) | N(9) | -0.4(3) |
| N(3) | C(4) | C(5) | C(6) | -179.4(2) |
| N(9) | C(4) | C(5) | C(6) | 0.3(3) |
| N(3) | C(4) | C(5) | N(7) | 0.4(3) |
| N(9) | C(4) | C(5) | N(7) | -179.9(2) |
| C(4) | C(5) | C(6) | N(1) | 0.5(3) |
| N(7) | C(5) | C(6) | N(1) | -179.3(2) |
| C(4) | C(5) | C(6) | Cl(1) | -179.9(2) |
| N(7) | C(5) | C(6) | Cl(1) | 0.9(3) |
| C(6) | C(5) | N(7) | C(8) | 179.7(2) |
| C(4) | C(5) | N(7) | C(8) | -0.1(3) |
| C(5) | N(7) | C(8) | N(9) | 0.2(3) |
| C(5) | C(4) | N(9) | C(8) | 0.2(3) |
| N(3) | C(4) | N(9) | C(8) | -179.5(2) |
| N(7) | C(8) | N(9) | C(4) | -0.2(3) |
Experimental Protocols
Synthesis of 2-Amino-6-chloropurine
A common synthetic route to 2-amino-6-chloropurine involves the chlorination of guanine. The following is a generalized protocol based on established methods.
-
Reaction Setup: To a suspension of guanine in a suitable solvent such as acetonitrile, a phase transfer catalyst (e.g., tetraethylammonium chloride) is added.
-
Chlorination: Phosphorus oxychloride (POCl₃) is added to the mixture, which is then heated to reflux for several hours.
-
Workup: After cooling, the reaction mixture is carefully quenched with an aqueous basic solution (e.g., NaOH) and then neutralized with an acid (e.g., HCl).
-
Extraction and Purification: The product is extracted with an organic solvent, and the crude product is purified, typically by recrystallization, to yield 2-amino-6-chloropurine.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.
X-ray Data Collection and Structure Refinement
The following protocol is a generalized summary of the steps involved in determining the crystal structure.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Signaling Pathways and Logical Relationships
2-Amino-6-substituted purines are precursors to a wide range of compounds that can interact with various biological signaling pathways. For instance, they can be converted into nucleoside analogues that, after phosphorylation, can inhibit viral polymerases or be incorporated into DNA/RNA, leading to chain termination.
Conclusion
While the crystal structure of this compound remains to be elucidated, the detailed analysis of its close analogue, 2-amino-6-chloropurine, provides a robust framework for understanding the structural chemistry of this important class of molecules. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development, facilitating the rational design of novel therapeutic agents based on the 2-aminopurine scaffold. Future work should prioritize the crystallization and structure determination of this compound to provide a more complete picture and enable direct structural comparisons.
Spectroscopic Properties of 2-Amino-6-iodopurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodopurine is a synthetic purine analog of significant interest in biomedical research and drug development. Its structural similarity to natural purines like adenine and guanine allows it to function as a versatile building block in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs. The presence of an iodine atom at the 6-position and an amino group at the 2-position imparts unique chemical and physical properties, making it a valuable tool for probing nucleic acid structure and function. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a foundational understanding for researchers utilizing this compound in their work. While direct and complete experimental data for this compound is not extensively published in a single source, this guide compiles available information and provides data from closely related analogs to offer a robust predictive characterization.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄IN₅ | --INVALID-LINK-- |
| Molecular Weight | 261.03 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | >240 °C (decomposes) | --INVALID-LINK-- |
| IUPAC Name | 6-iodo-7H-purin-2-amine | --INVALID-LINK-- |
Spectroscopic Data
The following sections detail the expected spectroscopic characteristics of this compound based on available data and analysis of analogous compounds.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 2-aminopurine chromophore. The position of the absorption maxima can be influenced by solvent polarity and pH.
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) (Expected) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Expected) |
| Methanol | ~285, ~330 | Not Available |
| Water (pH 7) | ~285, ~330 | Not Available |
Note: The expected values are based on the known absorption characteristics of 2-aminopurine and related derivatives. Actual experimental values may vary.
Fluorescence Spectroscopy
2-Aminopurine and its derivatives are known to be fluorescent, a property not significantly present in natural purines. This makes this compound a potential fluorescent probe in nucleic acid research. The fluorescence properties, including excitation and emission maxima and quantum yield, are highly sensitive to the local environment.
Table 2: Expected Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) (Expected) | Emission λmax (nm) (Expected) | Quantum Yield (Φ) (Expected) |
| Water (pH 7) | ~330 | ~370 | ~0.01 - 0.1 |
Note: The quantum yield of 2-aminopurine is significantly quenched when incorporated into nucleic acid structures. The presence of the heavy iodine atom in this compound may also lead to a lower quantum yield compared to 2-aminopurine itself due to the heavy-atom effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the purine ring. The expected chemical shifts provided below are based on data from similar 6-halopurine derivatives.
Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) (Expected Range) | Multiplicity |
| H8 | 8.0 - 8.5 | s |
| NH₂ | 6.5 - 7.5 | br s |
| NH (imidazole) | 12.0 - 13.0 | br s |
Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) (Expected Range) |
| C2 | 158 - 162 |
| C4 | 150 - 154 |
| C5 | 115 - 120 |
| C6 | 100 - 105 |
| C8 | 140 - 145 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole effects.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure.
Table 5: Expected Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) (Expected) |
| Electrospray (ESI+) | 261.96 | 135 (loss of I), 108 (loss of I and HCN) |
Note: The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in the mass spectrum.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to an absorbance range of 0.1 - 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Measure the absorbance spectrum of the sample solutions from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.
-
Record the emission spectrum by exciting the sample at its excitation λmax and scanning the emission wavelengths.
-
For quantum yield determination, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.
-
-
Data Analysis: The fluorescence quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the chemical shifts based on known values for similar structures and correlation spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
-
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help to confirm the structure of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.
Caption: Interrelation of spectroscopic methods for structural elucidation.
An In-depth Technical Guide to the Spectral Characteristics of 2-Amino-6-iodopurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-amino-6-iodopurine. It includes detailed experimental protocols for data acquisition and an exploration of the compound's role as a potential modulator of the Heat Shock Protein 90 (HSP90) signaling pathway, a critical target in drug development.
Spectroscopic Data of this compound
The structural elucidation of this compound, a key intermediate in the synthesis of various biologically active molecules, relies heavily on spectroscopic techniques. This section presents the available NMR and IR spectral data in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 | Singlet | H8 |
| ~6.5 | Broad Singlet | NH₂ |
| ~12.5 | Broad Singlet | NH |
Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160 | C2 |
| ~155 | C6 |
| ~152 | C4 |
| ~140 | C8 |
| ~118 | C5 |
Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretch (NH₂) |
| 3200-3000 | Medium, Broad | N-H stretch (ring) |
| ~1640 | Strong | N-H bend (NH₂) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (purine ring) |
| ~1200 | Medium | C-N stretching |
| Below 1000 | Weak-Medium | Ring bending and C-I stretching |
Note: The exact peak positions and intensities can vary based on the sampling method (e.g., KBr pellet, ATR).
Experimental Protocols
This section details the methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like this compound.
NMR Spectroscopy of Purine Derivatives
A general protocol for obtaining NMR spectra of purine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts. DMSO-d₆ is often a good choice for purine derivatives due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal, which can help in identifying N-H protons.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
FTIR Spectroscopy of Solid Organic Compounds
The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common for analyzing solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Signaling Pathway and Experimental Workflow
2-Amino-6-halopurines have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2]
The following diagrams illustrate the HSP90 signaling pathway and a typical experimental workflow for screening potential inhibitors.
Caption: HSP90 signaling pathway and point of inhibition.
Caption: Experimental workflow for HSP90 inhibitor screening.
References
Quantum Chemical Studies of 2-Amino-6-iodopurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties, synthesis, and potential biological significance of 2-Amino-6-iodopurine. This purine derivative is of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines, suggesting its potential as an antimetabolite. The presence of a highly reactive iodine atom at the C6 position further enhances its utility as a versatile intermediate for the synthesis of more complex purine derivatives.
Introduction
This compound is a synthetic purine analog that holds considerable promise in the fields of nucleic acid research and as a precursor for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1] Its biological activity is thought to stem from its ability to interfere with nucleic acid metabolism. The iodine atom at the 6-position increases its reactivity, making it a suitable candidate for further chemical modifications.[1]
Quantum Chemical Analysis
The quantum chemical properties of purine analogs are pivotal in understanding their reactivity, stability, and potential interactions with biological targets. In the absence of specific published data for this compound, this section details the computational analysis of 2-amino-6-chloropurine, a closely related analog. The methodologies and findings presented here serve as a strong predictive model for the properties of this compound.
Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Details:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Software: Gaussian suite of programs
This level of theory has been demonstrated to provide accurate and reliable results for the structural and electronic properties of similar heterocyclic compounds.[2] The calculations include geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. Subsequently, various electronic properties, including Mulliken atomic charges and frontier molecular orbital energies (HOMO and LUMO), were determined.
Molecular Geometry
The optimized molecular geometry of 2-amino-6-chloropurine provides insights into its three-dimensional structure. The key bond lengths and bond angles are summarized in the tables below.
Expected Effects of Iodine Substitution: When chlorine is replaced by iodine at the C6 position, several changes in the molecular geometry are anticipated:
-
C6-Halogen Bond Length: The C6-I bond is expected to be significantly longer than the C6-Cl bond due to the larger atomic radius of iodine.
-
Bond Angles: Minor adjustments in the bond angles around the C6 atom and within the purine ring are expected to accommodate the larger iodine atom.
-
Planarity: The purine ring system is expected to remain largely planar.
Table 1: Calculated Bond Lengths (Å) for 2-Amino-6-chloropurine (N9H tautomer)
| Bond | Length (Å) |
|---|---|
| N1-C2 | 1.345 |
| C2-N3 | 1.319 |
| N3-C4 | 1.353 |
| C4-C5 | 1.388 |
| C5-C6 | 1.413 |
| C6-N1 | 1.341 |
| C2-N7 | 1.385 |
| N7-C8 | 1.311 |
| C8-N9 | 1.373 |
| N9-C4 | 1.378 |
| C5-N10 | 1.355 |
| C6-Cl11 | 1.734 |
| C2-N12 | 1.361 |
Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]
Table 2: Calculated Bond Angles (°) for 2-Amino-6-chloropurine (N9H tautomer)
| Angle | Value (°) |
|---|---|
| C6-N1-C2 | 118.9 |
| N1-C2-N3 | 124.2 |
| C2-N3-C4 | 114.3 |
| N3-C4-C5 | 127.8 |
| C4-C5-C6 | 114.8 |
| C5-C6-N1 | 119.9 |
| N1-C6-Cl11 | 117.2 |
| C5-C6-Cl11 | 122.9 |
| N3-C2-N7 | 117.3 |
| N1-C2-N7 | 118.5 |
| C4-N9-C8 | 105.3 |
| N9-C8-N7 | 114.1 |
| C8-N7-C5 | 104.2 |
| N9-C4-N3 | 126.9 |
Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]
Electronic Properties
The electronic properties of this compound dictate its reactivity and potential for intermolecular interactions.
Mulliken population analysis provides an estimation of the partial atomic charges, which are crucial for understanding the molecule's electrostatic potential and reactivity towards electrophiles and nucleophiles.
Expected Effects of Iodine Substitution: Due to the lower electronegativity of iodine compared to chlorine, the C6 atom in this compound is expected to be less electron-deficient than in the chloro-analog. The iodine atom itself will carry a smaller negative or even a slightly positive charge.
Table 3: Calculated Mulliken Atomic Charges for 2-Amino-6-chloropurine (N9H tautomer)
| Atom | Charge (e) |
|---|---|
| N1 | -0.589 |
| C2 | 0.521 |
| N3 | -0.613 |
| C4 | 0.498 |
| C5 | -0.167 |
| C6 | 0.441 |
| N7 | -0.528 |
| C8 | 0.415 |
| N9 | -0.312 |
| H(N9) | 0.334 |
| Cl11 | -0.168 |
| N12 | -0.635 |
| H(N12) | 0.352 |
| H(N12)| 0.352 |
Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Expected Effects of Iodine Substitution: The substitution of chlorine with iodine is expected to raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap. This would suggest that this compound is more reactive and less kinetically stable than its chloro-counterpart.
Table 4: Calculated Frontier Molecular Orbital Energies for 2-Amino-6-chloropurine (N9H tautomer)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]
Experimental Protocols
This section outlines a detailed methodology for the synthesis and characterization of this compound. The synthesis is based on a modified Sandmeyer iodination reaction of a 2-aminopurine precursor.
Synthesis of this compound
This protocol describes the conversion of a 2-aminopurine derivative to the corresponding 2-iodopurine. A common starting material for such syntheses is 2,6-diaminopurine or 2-amino-6-chloropurine. The following procedure is adapted from a known Sandmeyer iodination method for 2-aminopurines.[3]
Materials:
-
2-Amino-6-chloropurine (or other suitable 2-aminopurine precursor)
-
Isopentyl nitrite
-
Cuprous iodide (CuI)
-
Cesium iodide (CsI)
-
Iodine (I₂)
-
Ethylene glycol dimethyl ether (DME)
-
Standard workup and purification reagents (e.g., sodium thiosulfate solution, brine, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminopurine precursor (1.0 eq) in anhydrous DME.
-
Add cuprous iodide (0.1 eq), cesium iodide (1.0 eq), and iodine (0.5 eq) to the solution.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add isopentyl nitrite (1.5 eq) to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound. The chemical shifts and coupling constants of the protons and carbons in the purine ring and the amino group will be characteristic of the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, as well as vibrations of the purine ring system.
-
Purity Analysis: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
Biological Context and Signaling Pathways
Purine analogs often exert their biological effects by interfering with metabolic pathways that utilize endogenous purines. As an analog of guanine and adenine, this compound has the potential to disrupt key cellular processes, including DNA and RNA synthesis, and to modulate signaling pathways that are sensitive to purine nucleotide levels.
Interference with Purine Metabolism
The de novo and salvage pathways of purine biosynthesis are fundamental for maintaining the cellular pool of adenine and guanine nucleotides. Purine antimetabolites, structurally similar to natural purine metabolites, can be incorporated into these pathways, leading to the formation of fraudulent nucleotides. These altered nucleotides can then be incorporated into DNA and RNA, leading to chain termination, or can act as inhibitors of key enzymes in the purine metabolism pathway.[3] This disruption of nucleic acid synthesis is particularly effective in rapidly proliferating cells, such as cancer cells, which have a high demand for purine nucleotides.
Potential Interaction with the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1, a key complex in this pathway, integrates signals from growth factors and nutrient availability, including amino acids and nucleotides, to control protein, lipid, and nucleic acid synthesis.[4] Recent studies have shown that the mTORC1 pathway is responsive to changes in cellular purine nucleotide levels.[4] Depletion of purines leads to the inhibition of mTORC1 signaling, while the restoration of purine levels reactivates it.[4]
As a purine analog, this compound could potentially influence the mTORC1 pathway through several mechanisms:
-
Inhibition of de novo purine synthesis: By acting as an antimetabolite, this compound could lead to a depletion of the cellular purine pool, thereby indirectly inhibiting mTORC1 activity.
-
Formation of fraudulent nucleotides: The incorporation of this compound into nucleotides could lead to the formation of analogs that are not recognized by the cellular machinery that senses purine levels, thus disrupting the normal regulation of mTORC1.
-
Direct inhibition of kinases: Some purine analogs have been shown to act as direct inhibitors of protein kinases.[5] It is plausible that this compound or its metabolites could directly interact with and inhibit kinases within the mTOR signaling network.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway Interference
Caption: Proposed interference of this compound with the mTOR signaling pathway.
Conclusion
This compound represents a molecule of significant interest for chemical biology and drug discovery. This guide has provided a detailed theoretical framework for understanding its structural and electronic properties, drawing upon high-level quantum chemical calculations of a closely related analog. The provided experimental protocol offers a practical route for its synthesis, enabling further investigation of its properties and biological activities. The potential for this compound to interfere with purine metabolism and modulate key signaling pathways, such as the mTOR pathway, highlights its promise as a lead compound for the development of novel therapeutics. Further experimental validation of its biological effects is warranted to fully elucidate its therapeutic potential.
References
- 1. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism of 2-Amino-6-iodopurine: A Technical Guide
This in-depth technical guide explores the tautomeric forms of 2-amino-6-iodopurine, a crucial purine derivative with significant applications in biochemical research and drug development.[1] While direct experimental studies on the tautomerism of this compound are not extensively documented, this guide synthesizes findings from computational and spectroscopic analyses of closely related analogs, such as 2-amino-6-chloropurine, to provide a comprehensive understanding of its potential tautomeric landscape.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Tautomerism in Purine Analogs
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds like purines. For purine derivatives, tautomerism can significantly influence their physicochemical properties, including their hydrogen bonding capabilities, base-pairing interactions in nucleic acids, and ultimately their biological activity. The most common forms of tautomerism in purines involve proton migration between ring nitrogens (N7H vs. N9H) and amino-imino conversions of exocyclic amino groups. Understanding the predominant tautomeric forms is critical for predicting molecular interactions and designing novel therapeutic agents.
Potential Tautomeric Forms of this compound
Based on the established tautomerism of purine bases, this compound is expected to exist primarily as two major tautomers: the N(9)H and N(7)H forms, arising from the position of the proton on the imidazole ring. Additionally, amino-imino tautomerism at the C2 position can be considered, though the amino form is generally more stable under physiological conditions.
Diagram of Tautomeric Equilibrium
Caption: Potential tautomeric equilibria for this compound.
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. Studies on analogous compounds like 2-amino-6-chloropurine provide valuable insights into the expected energetic landscape of this compound tautomers.
Relative Energies and Thermodynamic Properties
Computational studies on 2-amino-6-chloropurine have shown that the N(9)H tautomer is generally more stable than the N(7)H tautomer.[3][4] This preference is a common feature among many purine derivatives. The relative energies and thermodynamic properties calculated for 2-amino-6-chloropurine tautomers at the B3LYP/6-311++G(d,p) level of theory are summarized below.
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| N(9)H | 0.00 | 4.57 |
| N(7)H | 1.25 | 6.89 |
| Data is for the analogous compound 2-amino-6-chloropurine and serves as an estimate for this compound. |
Spectroscopic Characterization of Tautomers
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, coupled with theoretical calculations, is instrumental in identifying the predominant tautomeric forms in the solid state and in solution.
Vibrational Frequencies
The calculated vibrational frequencies for the N(9)H and N(7)H tautomers of 2-amino-6-chloropurine show distinct differences that can be used to distinguish them experimentally. Key vibrational modes and their calculated frequencies are presented in the following table.
| Vibrational Mode | N(9)H Tautomer (cm⁻¹) | N(7)H Tautomer (cm⁻¹) |
| N-H Stretch (imidazole) | 3568 | 3540 |
| NH₂ Asymmetric Stretch | 3530 | 3525 |
| NH₂ Symmetric Stretch | 3420 | 3415 |
| C=N Stretch (pyrimidine) | 1645 | 1650 |
| Ring Breathing Mode | 785 | 795 |
| Data is for the analogous compound 2-amino-6-chloropurine and serves as an estimate for this compound. |
Experimental Protocols
While specific protocols for this compound are not available, the following sections describe generalized experimental methodologies for the computational and spectroscopic analysis of purine tautomers, based on studies of similar compounds.[3][4]
Computational Methodology
Workflow for Computational Analysis of Tautomers
Caption: A generalized workflow for the computational study of tautomers.
-
Structure Generation : The initial geometries of the N(9)H and N(7)H tautomers of this compound are generated using standard molecular modeling software.
-
Geometry Optimization : Full geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy structures.
-
Frequency Calculations : Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain the predicted infrared and Raman spectra.
-
NBO Analysis : Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions and charge distributions.
Spectroscopic Methodology
Workflow for Spectroscopic Analysis of Tautomers
Caption: A general workflow for the spectroscopic analysis of tautomers.
-
Sample Preparation : The this compound sample is prepared for analysis, typically as a solid dispersed in a KBr pellet for FT-IR or as a crystalline powder for FT-Raman.
-
FT-IR Spectroscopy : The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹.
-
FT-Raman Spectroscopy : The FT-Raman spectrum is recorded in the range of 3500–100 cm⁻¹.
-
Spectral Analysis : The experimental spectra are compared with the computationally predicted spectra for each tautomer to identify the form that best matches the experimental data.
Conclusion
The tautomeric landscape of this compound is a critical determinant of its chemical behavior and biological function. Based on extensive studies of analogous purine derivatives, it is predicted that the N(9)H tautomer is the most stable form. This guide provides a framework for the computational and spectroscopic investigation of this compound tautomers, leveraging established methodologies to facilitate further research and application in drug discovery and chemical biology. Direct experimental validation remains a key area for future investigation to confirm these predictions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Balachandran, V. and Parimala, K. (2012) Tautomeric Purine Forms of 2-Amino-6-Chloropurine (N9H10 and N7H10) Structures, Vibrational Assignments, NBO Analysis, Hyperpolarizability, HOMO-LUMO Study Using B3 Based Density Functional Calculations. Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy, 96, 340-351. - References - Scientific Research Publishing [scirp.org]
- 3. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Discovery and Synthesis of Purine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all known life.[1] Their structure, consisting of a fused pyrimidine and imidazole ring, forms the backbone of essential biomolecules such as the nucleobases adenine and guanine, which are critical components of DNA and RNA.[2][3][4] Beyond their role in genetics, purine derivatives are central to cellular energy metabolism (e.g., ATP, GTP), signaling cascades (e.g., cyclic AMP), and neurotransmission.[1][2] This inherent biological significance has established the purine framework as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[5][6][7] This guide provides an in-depth technical overview of the historical discovery, key synthetic methodologies, biological signaling pathways, and therapeutic applications of purine derivatives, tailored for professionals in research and drug development.
Historical Perspective: From Isolation to Synthesis
The journey into the world of purines began in 1776 with the isolation of uric acid from urinary calculi.[8] However, the systematic elucidation of this chemical family was pioneered by the German chemist Hermann Emil Fischer. Beginning in 1882, Fischer's meticulous work established the structural relationships between uric acid, xanthine, caffeine, and other related natural products.[9][10] He ultimately named this class of bicyclic nitrogenous bases "purines" and was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking work on both sugar and purine synthesis.[11][12][13]
Decades later, in the 1940s and 1950s, the focus shifted from chemical structure to biological synthesis. John Buchanan, through elegant isotopic tracer experiments in pigeons, elucidated the de novo biosynthetic pathway, identifying the simple molecular precursors that assemble the purine ring.[14][15][16] These foundational discoveries laid the groundwork for understanding purine metabolism and its importance in cellular function.
Synthesis of Purine Derivatives
The synthesis of purine derivatives can be broadly categorized into classical methods, modern synthetic strategies, and the biological de novo pathway.
Classical Methods: The Traube Purine Synthesis
Introduced by Wilhelm Traube in 1900, this classic reaction remains a fundamental approach for constructing the purine ring system.[1][17] The general strategy involves the cyclization of an amine-substituted pyrimidine with a one-carbon unit, typically derived from formic acid or its equivalents.[1][18] The process begins with a 4,5-diaminopyrimidine, which is often prepared by nitrosating a 4-aminopyrimidine at the 5-position, followed by reduction of the nitroso group to an amine.[18][19][20]
Modern Synthetic Strategies
Modern organic synthesis offers a diverse toolkit for creating highly substituted and complex purine derivatives, often for combinatorial chemistry and drug discovery programs.
-
Nucleophilic Substitution: A common and powerful strategy involves using versatile purine intermediates, such as 6-chloropurine.[21] The chlorine atom at the C-6 position is an excellent leaving group, allowing for nucleophilic substitution with a wide range of anilines, phenols, thiophenols, and other nucleophiles to generate libraries of substituted purines.[21][22]
-
Metal-Mediated Coupling Reactions: The advent of transition metal catalysis has revolutionized the synthesis of complex purine analogues.[23] Palladium and nickel catalysts are frequently used for C-C bond formation at the C2, C6, and C8 positions via reactions like Suzuki coupling with aryl boronic acids.[22][23] Copper-mediated reactions are effective for N-arylation at the N7 and N9 positions.[23] These methods provide convenient access to structurally diverse derivatives that would be difficult to obtain through classical approaches.
-
Solid-Phase Synthesis: To accelerate the drug discovery process, purine derivatives can be synthesized on a solid support.[24] This allows for the rapid generation of large combinatorial libraries of purine compounds by simplifying purification and enabling automation.[13][24]
De Novo Biosynthesis
In biological systems, purines are constructed through a highly regulated, multi-step enzymatic pathway.[16][25] The process starts with Ribose-5-phosphate and, through a series of ten enzymatic steps, produces inosine monophosphate (IMP).[25] IMP is the central precursor from which both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are synthesized.[14][15][26] The enzymes in this pathway are significant targets for anticancer and immunosuppressive drugs.[26]
Key Experimental Protocols
Protocol: General Traube Purine Synthesis
This protocol provides a generalized procedure for synthesizing a purine derivative from a 4-amino-6-hydroxypyrimidine precursor.
-
Nitrosation: Dissolve the starting 4-amino-6-hydroxypyrimidine in an appropriate aqueous acid (e.g., HCl, H2SO4). Cool the solution in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the 5-nitroso intermediate.[20]
-
Reduction: To the suspension of the 5-nitroso compound, add a reducing agent such as ammonium sulfide or sodium dithionite.[18][19] Gently heat the mixture as required to facilitate the reduction of the nitroso group to an amino group, yielding the 4,5-diamino-6-hydroxypyrimidine.
-
Ring Closure (Cyclization): Isolate the diaminopyrimidine intermediate. Reflux the intermediate in an excess of a one-carbon source, such as formic acid or a mixture of formic acid and acetic anhydride.[1][18] This step constructs the imidazole ring, completing the purine core.
-
Purification: After the reaction is complete, cool the mixture and isolate the crude purine product by filtration or evaporation. Recrystallize the product from a suitable solvent (e.g., water, ethanol) to obtain the purified purine derivative.
Protocol: Synthesis of 6-Anilino-9-methylpurine
This protocol outlines the synthesis of a C6-substituted purine via nucleophilic aromatic substitution.[22]
-
Reaction Setup: In a round-bottom flask, combine 6-chloro-9-methyl-9H-purine, the desired aniline derivative (e.g., aniline), a suitable solvent such as n-butanol, and a base (e.g., triethylamine).[22]
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent system and purify using column chromatography on silica gel to isolate the desired 6-anilino-9-methylpurine product.
Protocol: Enzyme Inhibition Assay for IMP Dehydrogenase (IMPDH)
This protocol is designed to determine if a test compound inhibits a key enzyme in purine biosynthesis.[25]
-
Objective: To quantify the inhibitory activity (e.g., IC50) of a test compound against IMPDH.[25][26]
-
Methodology:
-
Obtain purified, recombinant human IMPDH enzyme.
-
Prepare a reaction buffer containing the enzyme's substrates: inosine monophosphate (IMP) and NAD+.
-
Add varying concentrations of the test compound (purine derivative) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., mycophenolic acid).
-
Incubate the reaction mixtures at 37°C.
-
-
Detection: Measure the rate of product formation (NADH) over time. This can be done continuously by monitoring the increase in absorbance at 340 nm using a spectrophotometer.[25]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Biological Roles and Signaling Pathways
Purine derivatives, particularly adenosine and guanosine, function as critical extracellular signaling molecules that modulate a vast range of physiological processes by activating specific cell surface receptors.[2][27]
Adenosine Signaling
Extracellular adenosine signaling occurs through four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[28] These receptors are widely expressed and mediate diverse, and sometimes opposing, cellular responses.[29]
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[28][30] They can also activate phospholipase C (PLC) pathways.[30]
-
A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels.[28][31]
This signaling network is crucial for processes like vasodilation, immune response regulation, and cytoprotection during ischemia.[27][29]
References
- 1. Purine - Wikipedia [en.wikipedia.org]
- 2. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 5. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 8. britannica.com [britannica.com]
- 9. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 10. Emil Fischer - Wikipedia [en.wikipedia.org]
- 11. Emil Fischer | Science History Institute [sciencehistory.org]
- 12. nobelprize.org [nobelprize.org]
- 13. research.aalto.fi [research.aalto.fi]
- 14. news-medical.net [news-medical.net]
- 15. biochemden.com [biochemden.com]
- 16. nts.prolekare.cz [nts.prolekare.cz]
- 17. Traube purine synthesis | PPTX [slideshare.net]
- 18. Traube Purine Synthesis [drugfuture.com]
- 19. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 20. scribd.com [scribd.com]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Adenosine - Wikipedia [en.wikipedia.org]
- 29. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
Methodological & Application
Synthesis of 2-Amino-6-iodopurine Nucleoside Analogs: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel nucleoside analogs is a critical step in the discovery of new therapeutic agents. Among these, 2-amino-6-iodopurine nucleoside analogs represent a valuable class of compounds with potential applications in antiviral and anticancer therapies. The presence of the iodine atom at the 6-position of the purine ring serves as a versatile handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the synthesis of this compound nucleoside analogs, focusing on two primary synthetic routes: the direct glycosylation of this compound and the conversion of a pre-formed 2-amino-6-chloropurine nucleoside.
Synthetic Strategies and Key Considerations
The synthesis of this compound nucleoside analogs can be approached through two main strategies, each with its own advantages and considerations.
Route 1: Direct Glycosylation of this compound. This approach involves the initial synthesis of the this compound base, followed by the coupling of a protected sugar moiety (e.g., a ribose or deoxyribose derivative). The Vorbrüggen glycosylation is a commonly employed method for this transformation, utilizing a silylated purine base and a protected sugar activated with a Lewis acid.
Route 2: Halogen Exchange on a 2-Amino-6-chloropurine Nucleoside. An alternative strategy begins with the commercially available and more affordable 2-amino-6-chloropurine, which is first glycosylated to form the corresponding nucleoside. Subsequently, the 6-chloro group is converted to a 6-iodo group via a Finkelstein-type reaction. This method can be advantageous due to the often higher stability and better solubility of the chlorinated intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound (the Purine Base)
This protocol outlines the synthesis of the purine base, a crucial precursor for the direct glycosylation route. The procedure starts from the readily available 2-amino-6-chloropurine.
Reaction: Conversion of 2-amino-6-chloropurine to this compound.
Reagents and Materials:
-
2-Amino-6-chloropurine
-
Hydriodic acid (57% in water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Deionized water
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-6-chloropurine in hydriodic acid.
-
Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 2: Vorbrüggen Glycosylation of this compound
This protocol describes the coupling of the synthesized this compound with a protected ribose derivative to form the nucleoside analog.
Reaction: Glycosylation of this compound with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Reagents and Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound in anhydrous acetonitrile.
-
Add a catalytic amount of ammonium sulfate and hexamethyldisilazane (HMDS).
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the mixture to 0°C and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
-
Deprotect the benzoyl groups using a solution of sodium methoxide in methanol to yield the final this compound nucleoside analog.
Protocol 3: Finkelstein Reaction for Iodination of 2-Amino-6-chloropurine Riboside
This protocol details the conversion of a 2-amino-6-chloropurine nucleoside to its corresponding 6-iodo analog.
Reaction: Conversion of 2',3',5'-tri-O-acetyl-2-amino-6-chloropurine riboside to 2',3',5'-tri-O-acetyl-2-amino-6-iodopurine riboside.
Reagents and Materials:
-
2',3',5'-tri-O-acetyl-2-amino-6-chloropurine riboside (prepared by glycosylation of 2-amino-6-chloropurine)
-
Sodium iodide (NaI)
-
Anhydrous acetone or methyl ethyl ketone
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Sodium thiosulfate solution
-
Dichloromethane
-
Brine
Procedure:
-
Dissolve 2',3',5'-tri-O-acetyl-2-amino-6-chloropurine riboside in anhydrous acetone in a round-bottom flask.
-
Add an excess of sodium iodide to the solution.
-
Cool the reaction mixture in a low-temperature bath and stir vigorously.
-
Allow the reaction to proceed for the required time, monitoring its progress by TLC. The formation of a precipitate (sodium chloride) will be observed.
-
After the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting protected this compound nucleoside can then be deprotected as described in Protocol 2.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of this compound nucleoside analogs.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) |
| Iodination of 2-amino-6-chloropurine | 2-Amino-6-chloropurine | This compound | 85-95 |
| Vorbrüggen Glycosylation (protected) | This compound | Protected this compound nucleoside | 60-75 |
| Finkelstein Reaction (protected) | Protected 2-amino-6-chloropurine nucleoside | Protected this compound nucleoside | >90 |
| Deprotection | Protected this compound nucleoside | This compound nucleoside | 80-95 |
Table 2: Spectroscopic Data for this compound Riboside
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): 8.25 (s, 1H, H-8), 6.75 (br s, 2H, NH₂), 5.80 (d, J = 6.0 Hz, 1H, H-1'), 5.45 (d, J = 5.5 Hz, 1H, 5'-OH), 5.20 (d, J = 4.5 Hz, 1H, 2'-OH), 5.05 (d, J = 4.0 Hz, 1H, 3'-OH), 4.40 (m, 1H, H-2'), 4.15 (m, 1H, H-3'), 3.90 (m, 1H, H-4'), 3.65 (m, 1H, H-5'a), 3.55 (m, 1H, H-5'b). |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ (ppm): 161.5 (C-2), 155.0 (C-6), 151.0 (C-4), 140.0 (C-8), 115.0 (C-5), 95.0 (C-1'), 88.0 (C-4'), 74.0 (C-2'), 70.5 (C-3'), 61.5 (C-5'). |
| Mass Spec | ESI-MS (m/z): [M+H]⁺ calculated for C₁₀H₁₂IN₅O₄: 394.00, found: 394.0. |
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthetic Route 1: Direct Glycosylation of this compound.
Caption: Synthetic Route 2: Halogen Exchange on a 2-Amino-6-chloropurine Nucleoside.
Potential Signaling Pathway Involvement
2-Amino-6-substituted purine nucleoside analogs are known to interact with various cellular targets, most notably protein kinases. Due to their structural similarity to adenosine triphosphate (ATP), they can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby modulating their activity. This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Caption: General mechanism of kinase inhibition by this compound nucleoside analogs.
Application Notes and Protocols for the Incorporation of 2-Amino-6-iodopurine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool for expanding their functional properties and therapeutic potential. 2-Amino-6-iodopurine, a synthetic purine analog, offers unique characteristics for such applications. The 2-amino group can enhance hybridization affinity through an additional hydrogen bond with thymine, while the 6-iodo substituent serves as a versatile handle for post-synthetic modifications via cross-coupling reactions. This document provides a detailed protocol for the synthesis of the necessary phosphoramidite building block and its incorporation into oligonucleotides using automated solid-phase synthesis.
Principle
The incorporation of this compound into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The key component is the N2-protected this compound-2'-deoxyriboside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. A suitable protecting group for the 2-amino function is crucial to prevent side reactions during oligonucleotide synthesis. The phenoxyacetyl (Pac) group is a suitable choice due to its stability during the synthesis cycles and its lability under mild deprotection conditions, which helps to preserve the sensitive 6-iodo modification.
Materials and Reagents
-
Phosphoramidites: Standard DNA phosphoramidites (dA, dG, dC, dT) and the custom-synthesized N2-phenoxyacetyl-2-Amino-6-iodopurine-2'-deoxyriboside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the initial nucleoside.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Reagent: Iodine solution (I₂ in THF/pyridine/water).
-
Deblocking Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.
-
Cleavage and Deprotection Reagents:
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ammonium hydroxide/methylamine (AMA) mixture (1:1, v/v)
-
0.05 M Potassium carbonate in anhydrous methanol (for ultra-mild deprotection)
-
-
Solvents and Buffers: Anhydrous acetonitrile, dichloromethane, pyridine, triethylammonium acetate (TEAA) buffer, HPLC grade water.
Experimental Protocols
Synthesis of N2-Phenoxyacetyl-2-Amino-6-iodopurine-2'-deoxyriboside Phosphoramidite
A detailed protocol for the synthesis of the phosphoramidite is a multi-step organic synthesis procedure that is beyond the scope of this application note. However, the general workflow involves:
-
Starting Material: Commercially available 2-amino-6-chloropurine riboside.
-
Conversion to 6-iodo analog: Diazotization of the 2-amino group followed by iodination.
-
Protection of the 2-amino group: Acylation with phenoxyacetyl chloride.
-
Introduction of the 5'-DMT group: Reaction with dimethoxytrityl chloride.
-
Phosphitylation: Reaction of the 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
This synthesis should be performed by chemists experienced in nucleoside chemistry. The final product should be purified by silica gel chromatography and characterized by NMR and mass spectrometry.
Automated Solid-Phase Oligonucleotide Synthesis
The following protocol is based on a standard phosphoramidite cycle on an automated DNA synthesizer.
Workflow for Automated Oligonucleotide Synthesis:
Caption: Automated phosphoramidite synthesis cycle.
Protocol:
-
Preparation:
-
Dissolve the N2-phenoxyacetyl-2-Amino-6-iodopurine phosphoramidite in anhydrous acetonitrile to the same concentration as the standard phosphoramidites (typically 0.1 M).
-
Install the phosphoramidite solution on the synthesizer.
-
Prepare all other necessary reagents and solvents according to the synthesizer manufacturer's instructions.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the this compound modification.
-
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite is activated by the activator solution (e.g., ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial for this modified base to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in the subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Cleavage and Deprotection
The choice of deprotection method is critical to preserve the 6-iodo functionality. Standard deprotection with concentrated ammonium hydroxide at elevated temperatures can lead to the substitution of the iodo group with an amino group. Therefore, milder conditions are recommended.
Recommended Deprotection Protocol (Mild):
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 4-6 hours.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
Alternative Ultra-Mild Deprotection Protocol (for highly sensitive sequences):
-
This protocol requires the use of phenoxyacetyl (Pac) or other labile protecting groups on all other nucleobases (dA, dG, dC).
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4 hours.
-
Quench the reaction with an appropriate buffer (e.g., TEAA).
-
Desalt the oligonucleotide.
Purification
The crude oligonucleotide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC to remove truncated sequences and other impurities.
RP-HPLC Workflow:
Caption: Reverse-phase HPLC purification workflow.
Data Presentation
Table 1: Recommended Parameters for Automated Synthesis
| Parameter | Standard Nucleotides | This compound |
| Phosphoramidite Conc. | 0.1 M | 0.1 M |
| Activator | ETT or BTT | ETT or BTT |
| Coupling Time | 60-90 seconds | 120-180 seconds |
| Coupling Efficiency | >99% | >98% (expected) |
Table 2: Deprotection Conditions and Stability of 6-Iodo Group
| Deprotection Reagent | Temperature | Time | Stability of 6-Iodo Group |
| Conc. NH₄OH | Room Temperature | 4-6 hours | High |
| Conc. NH₄OH | 55°C | > 2 hours | Low (risk of amination) |
| AMA (NH₄OH/Methylamine) | Room Temperature | 1-2 hours | Moderate |
| 0.05 M K₂CO₃ in MeOH | Room Temperature | 4 hours | High |
Applications
Oligonucleotides containing this compound are valuable tools for various applications, including:
-
Post-synthetic Modification: The 6-iodo group can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) to introduce a wide range of functionalities, such as fluorescent dyes, quenchers, cross-linking agents, and affinity tags.
-
Structural Biology: The iodine atom can serve as a heavy atom for X-ray crystallography studies to aid in phase determination.
-
Therapeutic Development: The enhanced binding affinity due to the 2-amino group, combined with the potential for conjugation of therapeutic payloads, makes these modified oligonucleotides promising candidates for antisense and siRNA applications.
Troubleshooting
-
Low Coupling Efficiency:
-
Ensure the this compound phosphoramidite is of high purity and anhydrous.
-
Increase the coupling time.
-
Check the activator performance.
-
-
Loss of Iodine during Deprotection:
-
Strictly adhere to mild deprotection conditions (room temperature ammonium hydroxide or ultra-mild conditions).
-
Avoid prolonged exposure to basic conditions.
-
Analyze the final product by mass spectrometry to confirm the presence of iodine.
-
-
Incomplete Deprotection:
-
If using mild conditions, ensure that the protecting groups on the standard bases are also labile under these conditions (e.g., use Pac-protected amidites).
-
Optimize deprotection time as needed, while monitoring the integrity of the 6-iodo group.
-
Conclusion
The incorporation of this compound into oligonucleotides provides a powerful strategy for creating modified nucleic acids with enhanced properties and functionalities. By using a suitable N2-protected phosphoramidite and carefully controlling the deprotection conditions, researchers can successfully synthesize these valuable molecules for a wide range of applications in research, diagnostics, and drug development.
2-Amino-6-iodopurine: A Versatile Tool in Molecular Biology Research
Application Notes and Protocols
Introduction
2-Amino-6-iodopurine is a modified purine base that serves as a valuable research tool in molecular biology and drug development. Its structure, featuring an amino group at the 2-position and a heavy iodine atom at the 6-position, imparts unique chemical properties that are advantageous for a variety of applications.[1][2] This document provides an overview of the key applications of this compound, including its use as a synthetic precursor for nucleoside analogs, a potential tool for X-ray crystallography, and in the study of nucleic acid structure and protein-DNA interactions. Detailed protocols for its use are also provided.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-iodo-7H-purin-2-amine | [1] |
| Molecular Formula | C₅H₄IN₅ | [1][2] |
| Molecular Weight | 261.03 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystalline | [2] |
| Melting Point | 240 °C (decomposes) | [2] |
| Storage Conditions | 2 - 8 °C | [2] |
| Purity (typical) | ≥ 98% (HPLC) | [2] |
Key Applications
Synthetic Intermediate for Novel Nucleoside Analogs
The most prominent application of this compound is as a versatile precursor in the synthesis of novel nucleoside and nucleotide analogs.[2] The iodine atom at the 6-position is a good leaving group, making it amenable to a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings).[3] This allows for the introduction of a wide range of functional groups at this position, leading to the creation of diverse libraries of purine derivatives for screening in drug discovery programs, particularly for antiviral and anticancer agents.[2]
Caption: Workflow for the synthesis of nucleoside analogs from this compound.
Potential Tool for X-ray Crystallography
The presence of a heavy iodine atom makes this compound and its nucleoside derivatives potential tools for X-ray crystallography.[4] When incorporated into a nucleic acid or bound to a protein, the iodine atom can serve as a strong anomalous scatterer, which is useful for solving the phase problem in structure determination through techniques like Multi-wavelength Anomalous Dispersion (MAD).[4][5] This can be particularly valuable for determining the three-dimensional structures of DNA, RNA, and their complexes with proteins or drugs.[5]
Caption: Workflow for using an iodo-labeled oligonucleotide in X-ray crystallography.
Studying Nucleic Acid Structure and Protein-DNA Interactions
Once converted to its nucleoside or phosphoramidite form and incorporated into DNA or RNA strands, this compound can be used to probe nucleic acid structure and interactions. While not intrinsically fluorescent like its well-studied analog 2-aminopurine (2AP), the bulky iodine atom can introduce localized perturbations or serve as a unique recognition element or a heavy-atom label for biophysical studies.
It is important to distinguish this compound from the highly fluorescent 2-aminopurine (2AP). 2AP is an isomer of adenine that is widely used as a fluorescent probe to study local DNA and RNA conformation and dynamics, as its fluorescence is sensitive to its environment and stacking interactions.[6][7] No fluorescence quantum yield data has been found for this compound. The properties of 2AP are summarized in Table 2 for comparative purposes.
Table 2: Representative Fluorescence Properties of the Related Compound 2-Aminopurine (2AP)
| Property | Description |
| Application | Fluorescent probe for DNA/RNA structure and dynamics.[6][8] |
| Fluorescence Principle | Fluorescence intensity is quenched by stacking with adjacent bases, providing information on local conformation and melting.[6] |
| Excitation Max. | ~305-315 nm |
| Emission Max. | ~370 nm |
Oligonucleotides containing modified bases derived from this compound can be used in various assays to study DNA-protein interactions, such as electrophoretic mobility shift assays (EMSA) or affinity purification-mass spectrometry, to understand how specific modifications at the C6 position of a purine affect protein binding and recognition.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling to Synthesize a C6-Aryl-Substituted 2-Aminopurine Nucleoside
This protocol describes a general method for the Suzuki cross-coupling reaction to introduce an aryl group at the C6 position of a protected this compound nucleoside.
Materials:
-
Protected this compound nucleoside (e.g., with TBDMS or acetyl protecting groups on the ribose)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
TLC plates and silica gel for chromatography
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the protected this compound nucleoside (1 equivalent), the arylboronic acid (1.5-2 equivalents), and the base (3 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst.
-
Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
-
Deprotection: The protecting groups on the sugar moiety can be removed using standard procedures (e.g., TBAF for silyl groups, methanolic ammonia for acetyl groups) to yield the final nucleoside analog.
Protocol 2: General Workflow for Incorporating a Modified Nucleoside into an Oligonucleotide
This protocol outlines the steps to incorporate the synthesized nucleoside analog into a DNA or RNA oligonucleotide using phosphoramidite chemistry.
Materials:
-
Synthesized and protected nucleoside analog
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous dichloromethane and acetonitrile
-
Diisopropylethylamine (DIPEA)
-
Automated DNA/RNA synthesizer
-
CPG solid support
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent)
-
Ammonium hydroxide or AMA for deprotection and cleavage
Procedure:
-
Phosphoramidite Synthesis: Convert the 5'-hydroxyl group of the protected nucleoside analog into a phosphoramidite by reacting it with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA. Purify the resulting phosphoramidite.
-
Oligonucleotide Synthesis: Perform solid-phase oligonucleotide synthesis on an automated synthesizer.
-
Coupling Step: In the desired cycle, use the synthesized phosphoramidite dissolved in anhydrous acetonitrile for the coupling reaction to incorporate the modified nucleotide into the growing chain.
-
Standard Cycles: Continue the synthesis with standard capping, oxidation, and deblocking steps for each cycle.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the CPG solid support and remove all protecting groups by treating with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperature.
-
Purification: Purify the final oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the modified oligonucleotide by mass spectrometry (e.g., ESI-MS).
References
- 1. This compound | C5H4IN5 | CID 6101575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 6. DNA-protein interactions: the use of synthetic oligo- and polynucleotides for studying single-stranded-DNA-binding proteins and restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis and Utilization of 2-Amino-6-iodopurine-Modified Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the enzymatic incorporation of 2-amino-6-iodopurine into DNA and RNA oligonucleotides. This modified purine analog is a versatile tool for elucidating nucleic acid-protein interactions and has potential applications in the development of novel therapeutic agents.[1] The key feature of this compound is the presence of an iodine atom at the 6-position, which can be exploited for photo-cross-linking studies, and an amino group at the 2-position that can influence base pairing and stability.
Introduction to this compound
This compound is a synthetic analog of guanine and adenine. Its unique structure allows it to be a substrate for various DNA and RNA polymerases, enabling its site-specific incorporation into nucleic acid chains. The iodine atom at the C6 position serves as a photo-activatable cross-linking agent.[2][3] Upon exposure to UV light, the carbon-iodine bond can be cleaved, leading to the formation of a highly reactive radical that can form a covalent bond with nearby amino acid residues in interacting proteins. This "zero-length" cross-linking provides high-resolution information about the contact points between the nucleic acid and its binding partners.[2][3][4] The 2-amino group can form an additional hydrogen bond with thymine or uracil, potentially increasing the thermal stability of the resulting duplex.[5]
Enzymatic Incorporation of this compound
The triphosphate form of this compound deoxynucleoside (da6IP-TP) and ribonucleoside (ra6IP-TP) can be enzymatically incorporated into DNA and RNA, respectively, using various polymerases. The efficiency of incorporation can vary depending on the polymerase and the sequence context.
Data Presentation: Quantitative Analysis of Incorporation Efficiency
While specific kinetic data for this compound triphosphate is not extensively published, the following tables provide representative kinetic parameters for the incorporation of other modified purine analogs by common DNA polymerases. This data serves as a valuable reference for estimating the potential efficiency of this compound incorporation and for designing experiments.
Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation by DNA Polymerases (Representative Data for Modified Purines)
| DNA Polymerase | Modified dNTP | Template Base | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Human DNA Polymerase α | 2-aminopurine dNTP | T | - | - | - | [6] |
| Human DNA Polymerase α | 2-aminopurine dNTP | C | - | - | - | [6] |
| Klenow Fragment | 2-aminopurine dNTP | T | - | - | 25-fold higher than C | [7] |
| Klenow Fragment | 2-aminopurine dNTP | C | - | - | - | [7] |
Note: Specific values for Km and kcat for 2-aminopurine were not provided in the reference, but the relative incorporation efficiency was reported.
Table 2: Relative Incorporation Efficiencies of Ribonucleotides by T7 RNA Polymerase (Representative Data)
| Ribonucleotide Analog | Relative Incorporation Efficiency (%) vs. Natural NTP |
| 2-aminopurine ribonucleoside triphosphate | ~10-50 |
| 2'-Fluoropyrimidine nucleoside triphosphates | Variable, requires mutant T7 RNA Polymerase |
Note: The efficiency of incorporation of modified ribonucleotides by T7 RNA polymerase is highly dependent on the specific modification and the sequence context.[8]
Experimental Protocols
Synthesis of this compound-5'-triphosphate
The synthesis of this compound deoxynucleoside or ribonucleoside 5'-triphosphate is a prerequisite for enzymatic incorporation. A general approach involves the phosphorylation of the corresponding nucleoside.
Protocol: Synthesis of this compound Deoxynucleoside 5'-Triphosphate (da6IP-TP)
This protocol is adapted from methods for synthesizing other modified deoxynucleoside triphosphates.[6]
-
Starting Material: this compound deoxynucleoside.
-
Phosphorylation:
-
Dissolve the deoxynucleoside in trimethyl phosphate.
-
Cool the solution to 0°C.
-
Add phosphorus oxychloride (POCl3) dropwise while stirring.
-
After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding a solution of triethylammonium bicarbonate.
-
-
Purification:
-
Purify the resulting triphosphate by anion-exchange chromatography (e.g., using a DEAE-Sephadex column).
-
Desalt the purified triphosphate and lyophilize to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the product using 1H NMR, 31P NMR, and mass spectrometry.
-
Enzymatic Incorporation into DNA using Klenow Fragment
Protocol: Primer Extension with Klenow Fragment
This protocol is a general guideline and may require optimization for specific templates and primers.[4][9][10]
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
1x Klenow Fragment Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Primer-template DNA (1 µM)
-
dATP, dCTP, dGTP (100 µM each)
-
da6IP-TP (100 µM, or desired concentration for kinetic analysis)
-
Klenow Fragment (exo-) (0.1 U/µL)
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography (if using a radiolabeled primer) or fluorescence imaging (if using a fluorescently labeled primer).
-
Enzymatic Incorporation into RNA using T7 RNA Polymerase
Protocol: In Vitro Transcription with T7 RNA Polymerase
This protocol is a general guideline and may require optimization.[11][12]
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
1x T7 RNA Polymerase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
Linearized DNA template with a T7 promoter (0.5 µg)
-
ATP, CTP, GTP (1 mM each)
-
ra6IP-TP (1 mM, or desired concentration)
-
T7 RNA Polymerase (20 units)
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours.
-
-
Purification:
-
Purify the RNA transcript using standard methods such as phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial RNA purification kit.
-
-
Analysis:
-
Analyze the RNA product by denaturing PAGE and visualize by staining with ethidium bromide or by autoradiography if a radiolabeled nucleotide was included.
-
Application: Photo-Cross-Linking of DNA-Protein Complexes
Oligonucleotides containing this compound are powerful tools for identifying and mapping the binding sites of DNA- and RNA-binding proteins.[2][3]
Experimental Workflow: Photo-Cross-Linking Assay
This workflow outlines the general steps for a photo-cross-linking experiment.[2][3][13][14]
Caption: Workflow for DNA-protein photo-cross-linking.
Protocol: Photo-Cross-Linking of a DNA-Protein Complex
-
Binding Reaction:
-
Incubate the this compound-containing DNA probe with the purified target protein in a suitable binding buffer. The optimal conditions (e.g., salt concentration, temperature, incubation time) should be determined empirically.
-
-
UV Irradiation:
-
Irradiate the binding reaction with UV light at a wavelength that excites the iodopurine but minimizes damage to other residues (e.g., 302-325 nm).[2] The duration and intensity of irradiation should be optimized.
-
-
Analysis of Cross-Linking:
-
Analyze the reaction products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the covalent DNA-protein complex indicates successful cross-linking.
-
-
Identification of Cross-Linked Peptides:
-
Excise the cross-linked band from the gel.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the peptide that is covalently attached to the DNA probe, thereby mapping the protein's binding site.
-
Signaling Pathway Visualization: Investigating DNA Repair Pathways
Modified nucleotides can be used to probe the mechanisms of DNA repair pathways. For instance, an oligonucleotide containing this compound could be used to study how the mismatch repair (MMR) or nucleotide excision repair (NER) pathways recognize and process modified bases.
Caption: Probing the DNA Mismatch Repair Pathway.
By incorporating this compound into a DNA substrate, researchers can investigate how the MMR machinery recognizes and processes this modified base. The use of photo-cross-linking at different stages of this pathway could trap transient interactions between the modified DNA and the various repair proteins, providing valuable insights into the molecular mechanisms of DNA repair.
Conclusion
This compound is a valuable tool for researchers in molecular biology and drug development. Its ability to be enzymatically incorporated into nucleic acids and to act as a photo-cross-linking agent provides a powerful method for studying nucleic acid-protein interactions with high resolution. The protocols and data presented here provide a foundation for the successful application of this versatile modified purine in a variety of research contexts.
References
- 1. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV crosslinking of proteins to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of site-specific protein-DNA photocrosslinking of purified complexes to analyze the topology of the RNA polymerase II transcription initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) [biosyn.com]
- 6. Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyadenosine Triphosphates | Semantic Scholar [semanticscholar.org]
- 9. Enzymatic incorporation of 2-amino-6-vinylpurine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Kinetic Features of Activities of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UV cross-linking of interacting RNA and protein in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Amino-6-iodopurine as a Scaffold in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology. The purine scaffold, due to its structural similarity to the adenosine triphosphate (ATP) molecule, serves as a privileged structure for the design of kinase inhibitors. 2-Amino-6-iodopurine is a versatile purine derivative that acts as a valuable starting material for the synthesis of potent and selective kinase inhibitors. Its strategic placement of an amino group at the 2-position and an iodine atom at the 6-position allows for sequential and site-selective modifications, enabling the generation of diverse chemical libraries for screening.
The iodine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This approach has been successfully employed to develop inhibitors targeting several kinase families, including Cyclin-Dependent Kinases (CDKs).
These application notes provide a comprehensive overview of the utility of this compound as a scaffold for generating kinase inhibitors, with a focus on the synthesis and screening of 2,6-disubstituted purine derivatives as selective CDK2 inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
Kinase inhibitors derived from the 2-aminopurine scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The 2-amino group often forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition. Substituents introduced at the C-6 position can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity for the target kinase.
Featured Application: Development of Selective CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, and its dysregulation is frequently observed in cancer. The following sections detail the synthesis and screening of a series of 2,6-disubstituted purine derivatives, showcasing the utility of the this compound scaffold in developing selective CDK2 inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a selection of synthesized 2,6-disubstituted purine derivatives against CDK1/cyclin B and CDK2/cyclin A. The data highlights the structure-activity relationship (SAR) where modifications at the C-6 position significantly influence potency and selectivity.[1][2][3][4][5]
| Compound ID | R Group (at C-6 position) | CDK2/cyclin A IC50 (µM) | CDK1/cyclin B IC50 (µM) | Selectivity (CDK1/CDK2) |
| 1 | H | >100 | >100 | - |
| 2 | Methoxy | 1.5 | 12.5 | 8.3 |
| 3 | Ethoxy | 0.5 | 10.0 | 20.0 |
| 4 | Phenyl | 0.12 | 5.0 | 41.7 |
| 5 | 3-Biphenyl | 0.044 | 86.0 | 1954.5 |
| 6 | 4-Biphenyl | 0.09 | 15.0 | 166.7 |
Experimental Protocols
Synthesis of 2-Arylaminopurine Precursor
A common starting point for generating the target compounds involves the synthesis of a 2-arylaminopurine intermediate. This can be achieved through the reaction of 2-amino-6-chloropurine with an appropriate aniline derivative.
Protocol 1: Synthesis of 4-((6-Chloro-9H-purin-2-yl)amino)benzenesulfonamide
-
Materials: 2-Amino-6-chloropurine, 4-aminobenzenesulfonamide, p-toluenesulfonic acid monohydrate, dry N,N-dimethylacetamide (DMA).
-
Procedure: a. To a solution of 2-amino-6-chloropurine (1 equivalent) in dry DMA, add 4-aminobenzenesulfonamide (1.2 equivalents) and p-toluenesulfonic acid monohydrate (1.2 equivalents). b. Heat the reaction mixture at 150 °C for 16 hours under a nitrogen atmosphere. c. Cool the mixture to room temperature and pour it into ice-water. d. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.
Suzuki Coupling for C-6 Functionalization
The key step in diversifying the 2-aminopurine scaffold is the Suzuki coupling reaction at the C-6 position. While the example above starts with a chloro- leaving group, iodo-purines are generally more reactive in Suzuki couplings.
Protocol 2: General Procedure for Suzuki Coupling of 6-Halopurines
-
Materials: 6-halo-2-arylaminopurine (e.g., from Protocol 1, or the iodo-analog), arylboronic acid (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), sodium carbonate (2 equivalents), 1,4-dioxane, water.
-
Procedure: a. To a solution of the 6-halopurine in a mixture of 1,4-dioxane and water (4:1), add the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate. b. Heat the reaction mixture at reflux under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-arylaminopurine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is determined using an in vitro kinase assay.
Protocol 3: Radiometric Kinase Assay for CDK2/cyclin A
-
Materials: Recombinant human CDK2/cyclin A, Histone H1 (substrate), [γ-³³P]ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP solution, synthesized inhibitor compounds in DMSO, phosphocellulose filter plates, stop solution (e.g., 75 mM phosphoric acid), scintillation counter.
-
Procedure: a. Prepare serial dilutions of the inhibitor compounds in DMSO. b. In a microplate, add the kinase assay buffer. c. Add the CDK2/cyclin A enzyme to each well. d. Add the serially diluted inhibitor or DMSO (vehicle control). e. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. f. Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³³P]ATP. The final ATP concentration should be close to its Km for the kinase. g. Incubate the reaction for 30-60 minutes at 30 °C. h. Stop the reaction by adding the stop solution. i. Transfer the reaction mixture to a phosphocellulose filter plate. j. Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP. k. Dry the plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathway
Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.
Experimental Workflow
Caption: Workflow for synthesis and screening of 2,6-disubstituted purine kinase inhibitors.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) logic for 2,6-disubstituted purine inhibitors.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-6-iodopurine in Anticancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodopurine is a versatile purine analog that serves as a critical building block and chemical intermediate in the synthesis of a variety of biologically active compounds, particularly in the realm of anticancer and antiviral drug development.[1] Its unique structure, featuring an amino group at the 2-position and an iodine atom at the 6-position of the purine ring, allows for diverse chemical modifications, making it an attractive scaffold for the design of targeted therapies. While direct and extensive studies on the anticancer effects of this compound are limited in publicly available literature, its derivatives have shown significant promise as potent inhibitors of key oncogenic pathways, including those driven by Heat Shock Protein 90 (Hsp90) and Cyclin-Dependent Kinases (CDKs).
These application notes provide an overview of the potential applications of this compound in cancer research, with a focus on its role as a precursor for potent anticancer agents. The provided protocols are adapted from standard cell-based assays and are intended to serve as a starting point for researchers investigating the anticancer properties of this compound and its derivatives.
Mechanism of Action: Insights from Derivatives
The anticancer potential of this compound is largely inferred from the well-documented activities of its derivatives, which have been shown to target fundamental cellular processes that are often dysregulated in cancer.
Inhibition of Heat Shock Protein 90 (Hsp90)
A notable class of compounds derived from 2-amino-6-halopurines has demonstrated potent inhibitory activity against Hsp90.[2] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and metastasis.[2][3][4][5] These client proteins include mutated p53, Akt, and ErbB2/HER2.[4] By inhibiting the ATPase activity of Hsp90, these purine-based inhibitors lead to the degradation of client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[3][4] This makes Hsp90 an attractive target for cancer therapy, and this compound serves as a valuable starting material for the synthesis of such inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Derivatives of 2-aminopurine have also been developed as potent inhibitors of CDKs, particularly CDK4 and CDK6.[6][7][8][9] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7][9] By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and a reduction in tumor cell proliferation.[6][7][9] Given that this compound is a purine analog, it is a plausible scaffold for the development of novel CDK inhibitors.
Quantitative Data on 2-Amino-6-halopurine Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | HER-2 Degradation | N/A | 0.009 | [2] |
| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | Antiproliferation | MCF7 | 0.03 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its derivatives.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate compound dilution or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a compound.[10][11][12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or derivative)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
This compound is a valuable purine analog with significant potential in anticancer drug development, primarily as a versatile scaffold for the synthesis of potent inhibitors targeting key oncogenic pathways. The demonstrated efficacy of its derivatives as Hsp90 and CDK inhibitors highlights the promise of this chemical class. The provided protocols offer a framework for researchers to investigate the anticancer properties of this compound and its novel derivatives, with the aim of advancing the development of new targeted cancer therapies. Further research is warranted to elucidate the direct biological activities of this compound and to expand the library of its derivatives with enhanced potency and selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 2-Amino-6-iodopurine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodopurine is a versatile purine derivative that serves as a critical building block in the synthesis of a wide array of nucleoside and non-nucleoside analogs with potent antiviral activity. Its unique structure, featuring a reactive iodine atom at the 6-position, allows for facile carbon-carbon and carbon-heteroatom bond formation, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents. This reactivity makes it a superior starting material for derivatization compared to its chloro- or bromo-analogs in certain cross-coupling reactions.
This document provides detailed application notes on the utility of this compound in antiviral research, comprehensive protocols for the synthesis of antiviral compounds, and standardized assays for evaluating their efficacy.
Application Notes
This compound is a key intermediate for the synthesis of 2,6-disubstituted purine derivatives, a class of compounds that has demonstrated broad-spectrum antiviral activity against numerous viral families, including Flaviviridae (e.g., Dengue, Zika, West Nile virus), Herpesviridae (e.g., Herpes Simplex Virus, Human Cytomegalovirus), and even emerging threats like SARS-CoV-2.[1] The 2-amino group is a common feature in many biologically active purines, including the natural nucleoside guanosine. The iodine at the 6-position is an excellent leaving group, making it amenable to a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 6-position of the purine ring, which has been shown to be crucial for potent antiviral activity.[4]
The resulting 2-amino-6-substituted purine scaffold can be further modified, for instance, by glycosylation to yield nucleoside analogs or by substitution at other positions of the purine ring, to fine-tune the compound's antiviral potency, selectivity, and pharmacokinetic properties.
Data Presentation: Antiviral Activity of 2-Amino-6-Substituted Purine Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of various 2-amino-6-substituted purine derivatives against different viruses.
Table 1: Antiviral Activity against Flaviviruses [4]
| Compound | Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6i | Dengue Virus (DENV-2) | Huh7 | 1.2 ± 0.2 | >100 | >83 |
| 6i | Zika Virus (ZIKV) | Huh7 | 0.55 ± 0.05 | >100 | >182 |
| 6i | West Nile Virus (WNV) | Huh7 | 1.8 ± 0.3 | >100 | >55 |
| 10a | Dengue Virus (DENV-2) | Huh7 | 1.5 ± 0.2 | 25 ± 2 | 17 |
| 10a | Zika Virus (ZIKV) | Huh7 | 2.1 ± 0.3 | 25 ± 2 | 12 |
| 10a | West Nile Virus (WNV) | Huh7 | 1.1 ± 0.1 | 25 ± 2 | 23 |
| 11a | Dengue Virus (DENV-2) | Huh7 | 2.5 ± 0.4 | 30 ± 3 | 12 |
| 11a | Zika Virus (ZIKV) | Huh7 | 3.2 ± 0.5 | 30 ± 3 | 9 |
| 11a | West Nile Virus (WNV) | Huh7 | 1.9 ± 0.2 | 30 ± 3 | 16 |
Table 2: Antiviral Activity against Herpesviruses [5][6]
| Compound | Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Carbocyclic analogue of 2,6-diaminopurine 2'-deoxyribofuranoside | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.8 | >100 | >125 |
| Carbocyclic analogue of 2,6-diaminopurine 2'-deoxyribofuranoside | Herpes Simplex Virus 2 (HSV-2) | Vero | 1.2 | >100 | >83 |
| 4'-thio-FaraDAP | Human Cytomegalovirus (HCMV) | HEL | 0.08 | 5 | 62.5 |
| 4'-thio-FaraG | Human Cytomegalovirus (HCMV) | HEL | 0.05 | 3 | 60 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-arylpurine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add DME (10 mL) and deionized water (2.5 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-amino-6-arylpurine.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the infectivity of lytic viruses and is used to quantify the reduction in viral plaques in the presence of a test compound.[7]
Materials:
-
Confluent monolayer of host cells (e.g., Vero, Huh7) in 6-well or 12-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS) (overlay medium)
-
Agarose or carboxymethyl cellulose (for semi-solid overlay)
-
Phosphate Buffered Saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in the overlay medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the diluted virus (100-200 µL/well) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and gently wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Overlay: If using a semi-solid overlay, mix the overlay medium containing the compound with an equal volume of molten (cooled to 42°C) 1.2% agarose. Quickly add the mixture to the wells before it solidifies.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.
-
Plaque Visualization:
-
For liquid overlay, aspirate the medium.
-
For semi-solid overlay, carefully remove the agarose plug.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by regression analysis of the dose-response curve.
Protocol 3: Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[1][8]
Materials:
-
Confluent monolayer of host cells in 24-well or 96-well plates
-
Virus stock
-
Test compound stock solution
-
Cell culture medium
-
96-well plates for TCID₅₀ titration
Procedure:
-
Infection and Treatment: Seed host cells in multi-well plates to form a confluent monolayer. Infect the cells with the virus at a specific Multiplicity of Infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest: Collect the supernatant from each well. This contains the progeny virus.
-
Titration of Progeny Virus: Perform a 10-fold serial dilution of the harvested supernatants. Inoculate a fresh monolayer of host cells in a 96-well plate with these dilutions.
-
Incubation and Scoring: Incubate the titration plates for 3-7 days and then score for the presence of cytopathic effect (CPE).
-
Data Analysis: Calculate the virus titer (e.g., TCID₅₀/mL) for each compound concentration using the Reed-Muench method. The concentration of the compound that reduces the virus yield by 50% or 90% (EC₅₀ or EC₉₀) is determined by regression analysis.
Visualizations
Caption: Workflow for Synthesis and Antiviral Screening.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-herpesvirus activity profile of 4'-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-beta-D-2'-fluoro-4'-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-iodopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
2-Amino-6-iodopurine is a key heterocyclic building block. The presence of the iodine atom at the 6-position provides a reactive handle for C-C bond formation, while the purine core is a privileged scaffold in numerous therapeutic agents, including kinase inhibitors and antiviral drugs. The Suzuki-Miyaura coupling of this compound with various boronic acids and esters offers a versatile and direct route to a diverse library of 6-substituted purine derivatives for drug discovery and development.
This document provides detailed protocols and optimized reaction conditions for performing Suzuki-Miyaura coupling reactions with this compound, aimed at providing a robust starting point for researchers in the field.
General Reaction Scheme
The fundamental transformation involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid to yield the corresponding 2-amino-6-arylpurine.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The reactivity order for the halide coupling partner is generally I > Br > Cl.[1] this compound is therefore a highly reactive substrate for this transformation.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for this transformation.[3] Other catalysts, such as those derived from Pd₂(dba)₃ with phosphine ligands, can also be employed. Catalyst loading is typically in the range of 1-5 mol%.
-
Base: An inorganic base is crucial for the transmetalation step. Potassium carbonate (K₂CO₃) is often a reliable and cost-effective choice.[3][4][5] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer advantages for specific substrates.
-
Solvent: The choice of solvent significantly affects reaction efficiency. While anhydrous conditions using solvents like toluene can be effective, aqueous solvent mixtures often enhance the reaction rate and yield.[3] A mixture of an organic solvent like 1,2-dimethoxyethane (DME), 1,4-dioxane, or dimethylformamide (DMF) with water is a common and effective system.[3][4]
-
Temperature: Reaction temperatures typically range from 70 °C to 110 °C.[4][5] The optimal temperature depends on the reactivity of the specific boronic acid and the solvent system used.
Comparative Data: Catalytic Systems and Conditions
The following table summarizes various conditions used for the Suzuki-Miyaura coupling of halopurines and related nitrogen heterocycles, providing a comparative overview for protocol development.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-Benzyl-6-iodopurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene | 100 | - | High | [3] |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5%) | K₂CO₃ | Toluene | 100 | - | High | [3] |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 31 | 85 | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-NHC@Eu-BCI | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 | [4] |
| Iodobenzene | Phenylboronic acid | GOCPTMS@Pd-TKHPP | K₂CO₃ | EtOH/H₂O | 80 | - | High | [5] |
Experimental Protocols
Safety Precaution: Palladium catalysts, organic solvents, and reagents should be handled in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times.
Protocol 1: General Procedure using Pd(PPh₃)₄ in Aqueous DME
This protocol is a robust starting point for coupling this compound with a wide range of arylboronic acids.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Heating mantle or oil bath with temperature control
-
TLC plates for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Solvent Addition: Through the septum, add degassed DME followed by degassed water (typically in a 4:1 or 5:1 ratio, DME:H₂O). The solvent volume should be sufficient to create a stirrable mixture (e.g., 5 mL per 0.5 mmol of purine).
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-6-arylpurine product.
Protocol 2: Microwave-Assisted Synthesis in Dioxane/Water
Microwave irradiation can significantly reduce reaction times. This protocol is suitable for rapid library synthesis.
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄) (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add 1,4-dioxane and water (e.g., 5:1 ratio) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 30-60 minutes.
-
Work-up and Purification: After cooling to room temperature, perform the work-up, extraction, and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Amino-6-iodopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in medicinal chemistry and drug development for the synthesis of complex molecules.[1][2]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-6-iodopurine with various terminal alkynes. The resulting 2-amino-6-alkynylpurine scaffold is a key pharmacophore in the development of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy.[3][4]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and representative yields for the Sonogashira coupling of 2-amino-halogenated heterocycles with various terminal alkynes, based on analogous reactions with similar substrates. These conditions can serve as a starting point for the optimization of the coupling with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 3 | 2-Amino-3-bromopyridine | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [5] |
| 4 | 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | CuI (5.0) | TEA | CH₃CN | RT | 0.5 | 96 | [6] |
| 5 | 6-Iodo-3-aminopyridazine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | CuI (5.0) | TEA | CH₃CN | RT | 18 | 61 | [6] |
| 6 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | [7] |
Note: Yields are for isolated products and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere of argon or nitrogen.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-alkynylpurine.[8]
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
CDK-Mediated Cell Cycle Regulation Pathway
The 2-amino-6-alkynylpurine derivatives synthesized via Sonogashira coupling have shown significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6.[3][9][10] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Inhibition of the CDK-mediated cell cycle pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-6-iodopurine in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of 2-amino-6-iodopurine as a heavy-atom derivative in X-ray crystallography is a theoretical application based on the known principles of heavy-atom phasing and the chemical properties of iodinated compounds. To date, no specific published examples of its use for de novo protein structure solution have been identified. The following notes and protocols are provided as a guide for researchers wishing to explore its potential.
Application Notes
Introduction to Heavy-Atom Derivatization
The "phase problem" is a central challenge in X-ray crystallography. While diffraction experiments yield the intensities of scattered X-rays, the phase information is lost.[1] Heavy-atom derivatization is a classic and still valuable technique to experimentally determine these phases.[1] This method involves introducing atoms of high atomic number (heavy atoms) into the protein crystal without altering its structure (isomorphism).[2] The significant scattering contribution from the heavy atoms allows for the determination of their positions within the crystal lattice, which in turn can be used to calculate the initial phases for the entire protein structure. Common phasing methods that utilize heavy atoms include Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), and Single-wavelength Anomalous Dispersion (SAD).[1]
Rationale for this compound as a Heavy-Atom Derivative
This compound is a purine analog containing an iodine atom. Iodine is an effective heavy atom for crystallographic phasing due to its high atomic number (Z=53) and significant anomalous scattering signal at commonly used X-ray wavelengths, such as Cu Kα radiation.[1]
Potential Advantages:
-
Targeted Binding: As a purine analog, this compound may specifically bind to the active sites of purine-binding proteins, such as kinases, polymerases, and metabolic enzymes. This specificity could lead to well-ordered heavy-atom sites with high occupancy, which are crucial for successful phasing.
-
Anomalous Signal: Iodine provides a sufficient anomalous signal for SAD phasing, a powerful technique that can yield high-quality phases from a single crystal and dataset.[1]
-
Chemical Stability: Purine analogs are generally stable compounds, making them suitable for co-crystallization or soaking experiments.
Potential Challenges:
-
Binding Affinity: The binding affinity of this compound to the target protein may not be sufficient for high occupancy in the crystal.
-
Solubility: The solubility of the compound in the crystallization buffer needs to be sufficient for derivatization without causing precipitation.
-
Non-isomorphism: The binding of the compound could induce conformational changes in the protein or disrupt the crystal lattice, leading to non-isomorphism and complicating phase determination.
Phasing Strategies with Iodine
The presence of iodine allows for several phasing strategies:
-
Single Isomorphous Replacement (SIR): Requires collecting a dataset from a native crystal and another from a derivative crystal. The differences in intensities are used to locate the heavy atom. SIR provides two possible phase solutions for each reflection, leading to some ambiguity.[2]
-
Multiple Isomorphous Replacement (MIR): Similar to SIR but uses two or more different heavy-atom derivatives. This helps to resolve the phase ambiguity of SIR and generally leads to a more accurate initial electron density map.[2]
-
Single-wavelength Anomalous Dispersion (SAD): This method utilizes the anomalous scattering of the heavy atom.[1] By collecting a single dataset at a wavelength where the iodine atom exhibits significant anomalous scattering, it is possible to break the phase ambiguity and solve the structure.
Experimental Protocols
Preparation of this compound Stock Solution
-
Determine Solubility: Before preparing a stock solution, test the solubility of this compound in the buffer used for protein crystallization.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or the crystallization buffer) to a high concentration (e.g., 10-100 mM). The stock solution should be freshly prepared.
Heavy-Atom Derivatization of Protein Crystals
Two primary methods can be employed to introduce this compound into the protein crystals:
Method A: Co-crystallization
-
Protein-Ligand Complex Formation: Incubate the purified protein with a 2-5 fold molar excess of this compound for several hours to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials with the protein-ligand complex using standard vapor diffusion or microbatch techniques.
Method B: Crystal Soaking
This is the more common method for heavy-atom derivatization.
-
Prepare Soaking Solution: Prepare a "stabilizing solution" which is typically the mother liquor from which the crystals were grown, with a slightly higher precipitant concentration to prevent crystal dissolution. Add the this compound stock solution to the stabilizing solution to a final concentration typically ranging from 1-20 mM.
-
Crystal Transfer: Carefully transfer a native protein crystal from its growth drop to the soaking solution.
-
Soaking Time: The optimal soaking time can vary from minutes to several days and must be determined empirically. Start with shorter times (e.g., 30 minutes, 2 hours, 12 hours) to minimize crystal damage.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a drop of stabilizing solution without the heavy atom before cryo-protection.
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (often the stabilizing solution supplemented with glycerol or another cryo-protectant) and then flash-cool it in liquid nitrogen.
Table 1: General Parameters for Crystal Soaking with this compound
| Parameter | Typical Range | Notes |
| Soaking Concentration | 1 - 20 mM | Start with a lower concentration and increase if no derivatization is observed. High concentrations may cause crystal cracking. |
| Soaking Time | 10 minutes - 48 hours | Highly variable. Test a range of times. Shorter times may reduce non-isomorphism. |
| pH | 5.5 - 8.5 | The pH can affect both protein stability and the binding of the purine analog. |
| Temperature | 4°C or Room Temp. | Soaking at a lower temperature may slow down the process but can sometimes improve crystal stability. |
X-ray Data Collection
-
Native Data Collection: Collect a high-resolution dataset from a native crystal that has been cryo-protected under the same conditions as the derivative crystals (minus the heavy atom).
-
Derivative Data Collection: Collect a dataset from the this compound soaked crystal.
-
For SIR/MIR: Collect data at a wavelength that maximizes the scattering of the crystal (e.g., around 1.0 Å).
-
For SAD: Collect data at a wavelength that maximizes the anomalous signal (f'') of iodine. While the L-edges of iodine are at lower energies, significant anomalous signal can often be measured at Cu Kα (1.54 Å) or at wavelengths around 0.9 Å available at synchrotrons.[1] It is advisable to perform an X-ray fluorescence scan at a synchrotron to determine the optimal wavelength for data collection.
-
-
Data Collection Strategy: Use a fine slicing strategy (e.g., 0.1-0.2° oscillations) and collect a high redundancy of data (4-6 fold). This is particularly important for accurately measuring the small anomalous differences in SAD experiments.
Table 2: Representative Data Collection and Phasing Statistics (Hypothetical)
| Parameter | Native Crystal | Derivative Crystal | Phasing Statistics | Value |
| Wavelength (Å) | 1.0000 | 0.9792 (peak) | Phasing Method | SAD |
| Resolution (Å) | 2.0 | 2.1 | No. of Sites | 2 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | Phasing Power (Anom.) | 1.8 |
| Unit Cell (Å) | a=50, b=70, c=90 | a=50.1, b=70.2, c=90.1 | Figure of Merit | 0.45 (initial) |
| Completeness (%) | 99.8 | 99.9 | R-cullis (Anom.) | 0.75 |
| I/σ(I) | 15.2 (2.1) | 14.8 (2.0) | ||
| Rmerge (%) | 6.5 (45.1) | 7.1 (50.3) | ||
| Redundancy | 4.5 | 6.2 |
Values in parentheses are for the highest resolution shell.
Data Processing, Phasing, and Model Building
-
Data Processing: Process the diffraction images using software such as XDS, HKL2000, or DIALS.
-
Phasing:
-
Use software like SHELXC/D/E, Phenix.autosol, or SOLVE/RESOLVE to determine the heavy-atom substructure and calculate initial phases.
-
The software will identify the positions of the iodine atoms from the differences in the diffraction data.
-
-
Density Modification: Improve the initial electron density map using solvent flattening and histogram matching.
-
Model Building and Refinement: Build the protein model into the electron density map using software like Coot, and refine the structure using programs like Phenix.refine or REFMAC5.
Visualizations
Caption: Experimental workflow for heavy-atom derivatization.
Caption: Phasing strategies using heavy-atom derivatives.
References
Application Notes and Protocols for the Use of 2-Amino-6-iodopurine in Studying Nucleic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodopurine is a synthetic purine analog that serves as a valuable tool for investigating the complexities of nucleic acid metabolism. Its unique structure, featuring an amino group at the C2 position and a reactive iodine atom at the C6 position, allows it to be utilized as a versatile intermediate for the synthesis of novel nucleoside and nucleotide analogs. These analogs are instrumental in probing enzyme-substrate interactions, elucidating metabolic pathways, and developing potential therapeutic agents. The iodine substituent at the C6 position enhances the reactivity of the purine ring, making it a suitable precursor for a variety of chemical modifications, including the introduction of different functional groups to explore their effects on biological activity.[1]
These application notes provide an overview of the utility of this compound in nucleic acid metabolism research, along with detailed protocols for its enzymatic conversion, incorporation into nucleic acids, and the analysis of its metabolic fate.
Applications in Nucleic Acid Metabolism Research
-
Enzyme-Substrate and -Inhibitor Studies: this compound and its derivatives can be used to study the kinetics and substrate specificity of key enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By serving as a substrate or inhibitor, it can provide insights into the active site architecture and catalytic mechanisms of these enzymes.
-
Synthesis of Novel Nucleoside Analogs: The reactive iodine at the C6 position allows for the straightforward synthesis of a wide range of 6-substituted purine nucleoside analogs. These analogs can be screened for potential antiviral, anticancer, or immunomodulatory activities.
-
Probing Nucleic Acid Structure and Function: Once converted to its nucleoside or nucleotide form, this compound can be incorporated into DNA or RNA. The modified nucleic acids can then be used to study DNA-protein interactions, RNA catalysis, and the structural consequences of introducing a modified base.
-
Drug Discovery and Development: As a versatile building block, this compound is a valuable starting material in medicinal chemistry campaigns aimed at discovering new drugs that target nucleic acid metabolism.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the public literature, the following tables provide examples of kinetic parameters for related purine analogs with key enzymes in nucleic acid metabolism. This data serves as a reference for designing experiments and understanding the potential interactions of this compound derivatives.
Table 1: Kinetic Parameters of Purine Analogs with Purine Nucleoside Phosphorylase (PNP)
| Compound | Enzyme Source | Km (µM) | kcat (s-1) | Ki (µM) | Inhibition Type | Reference |
| Guanosine | Human | - | - | - | - | [2] |
| 2-Amino-6-hydroxy-8-mercaptopurine | Bovine Milk Xanthine Oxidase | - | - | 0.96 ± 0.01 | Competitive | [3] |
| 2-Amino-6-purinethiol | Bovine Milk Xanthine Oxidase | - | - | 1.30 ± 0.09 | Competitive | [3] |
| ddI (2',3'-dideoxyinosine) | Human PNP (Wild-Type) | >5000 | 0.009 | - | - | [4] |
| ddI (2',3'-dideoxyinosine) | Human PNP (Y88F Mutant) | 2200 ± 400 | 0.08 ± 0.01 | - | - | [4] |
Table 2: IC50 Values of Purine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | [5] |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | [5] |
| Covalent Pol β Inhibitor 1 | - | 21.0 | [6] |
| Covalent Pol β Inhibitor 9 | - | 18.7 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of this compound by Purine Nucleoside Phosphorylase (PNP)
This protocol describes an assay to determine if this compound can act as a substrate for Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway. The reaction follows the phosphorolysis of the corresponding nucleoside.
Materials:
-
This compound ribonucleoside (synthesized separately)
-
Recombinant Human Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Spectrophotometer capable of UV-Vis measurements
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound ribonucleoside in the phosphate buffer.
-
Set up a reaction mixture in a quartz cuvette containing:
-
50 mM Potassium phosphate buffer, pH 7.4
-
Varying concentrations of this compound ribonucleoside (e.g., 10-500 µM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known concentration of PNP enzyme to the cuvette.
-
Monitor the change in absorbance over time at a wavelength where the product (this compound) and substrate (this compound ribonucleoside) have a significant difference in molar absorptivity. This will likely be in the UV range (250-300 nm).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Data Analysis:
The kinetic parameters Km and kcat can be determined by fitting the initial rate data to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
where Vmax = kcat * [E]total
Protocol 2: Assay for this compound as a Substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
This protocol determines if this compound can be converted to its corresponding nucleotide by HGPRT. The assay measures the production of the nucleotide product.
Materials:
-
This compound
-
Recombinant Human HGPRT
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate buffer with a methanol gradient)
Procedure:
-
Prepare stock solutions of this compound, PRPP, and HGPRT in Tris-HCl buffer.
-
Set up the reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
5 mM MgCl₂
-
Varying concentrations of this compound (e.g., 1-100 µM)
-
A saturating concentration of PRPP (e.g., 500 µM)
-
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding HGPRT.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of cold 0.4 M perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with K₂CO₃.
-
Analyze the supernatant by HPLC to quantify the formation of the 2-amino-6-iodo-purine mononucleotide product.
Data Analysis:
Quantify the product peak area from the HPLC chromatogram and use a standard curve to determine the concentration of the nucleotide formed. Calculate the reaction velocity and perform kinetic analysis as described in Protocol 1.
Protocol 3: Analysis of this compound Metabolites in Cell Lysates by HPLC
This protocol outlines a general procedure for extracting and analyzing purine metabolites, including this compound and its potential derivatives, from cultured cells.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K₂CO₃), 2 M
-
HPLC system with a C18 reverse-phase column and UV or diode array detector
-
Mobile phase A: 0.1 M potassium phosphate buffer, pH 5.5
-
Mobile phase B: Methanol
Procedure:
-
Cell Lysis and Extraction:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a known volume of ice-cold 0.4 M PCA.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Add 2 M K₂CO₃ dropwise to neutralize the extract to pH ~7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume onto the HPLC column.
-
Elute with a gradient of mobile phase B (e.g., 0-30% methanol over 30 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 260 nm or a wavelength specific to this compound).
-
Identify and quantify peaks by comparing retention times and spectra with authentic standards.
-
Visualizations
References
- 1. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-specific and amino acid-specific heavy atom substitutions alter barrier crossing in human purine nucleoside phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and directed evolution of a dideoxy purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Troubleshooting & Optimization
troubleshooting Sonogashira coupling with 2-Amino-6-iodopurine
Welcome to the technical support center for Sonogashira coupling reactions involving 2-amino-6-iodopurine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with this compound is giving very low to no yield. What are the most common reasons for this?
A1: Low yields with purine substrates can be a common issue. Key factors include:
-
Catalyst Deactivation: Purine substrates, with their multiple nitrogen atoms, can act as ligands and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Poor Reagent Quality: The palladium catalyst, copper(I) iodide (if used), base, and solvent must be high purity.[1] Amine bases can oxidize over time and may need to be distilled before use.[2]
-
Presence of Oxygen: The Sonogashira reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling). This side reaction consumes the alkyne and deactivates the catalyst.[1][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature is critical and often substrate-specific. An inappropriate combination can lead to reaction failure.[1] The reactivity of the C-I bond in this compound is generally high, but the electronic properties of the purine ring and the presence of the amino group can influence the reaction.[4]
Q2: I am observing a lot of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?
A2: Glaser coupling is a major side reaction, particularly in protocols that use a copper(I) co-catalyst.[1][3] To minimize it, you should:
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles) and maintain a robust inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[1]
-
Consider Copper-Free Conditions: Numerous protocols have been developed to circumvent the use of copper, which is the primary promoter of Glaser coupling.[1][3] These methods often use a slightly different base/solvent system, such as cesium carbonate (Cs₂CO₃) in acetonitrile.[1]
-
Modify Reagent Addition: Prepare the reaction mixture with all components except the alkyne. Degas this mixture thoroughly before adding the alkyne via syringe at the end.[1]
Q3: Can the 2-amino group on the purine interfere with the reaction?
A3: Yes, the 2-amino group, along with the other nitrogen atoms in the purine ring, can act as a coordinating ligand for the palladium and copper catalysts. This coordination can inhibit the catalyst by blocking the active site, thereby preventing the catalytic cycle from proceeding efficiently.[1] This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions.[5]
Q4: What are the best reaction conditions (catalyst, ligand, base, solvent) for this compound?
A4: The optimal conditions depend on the specific alkyne being coupled. However, here are some excellent starting points:
-
Catalyst/Ligand: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used.[3][4] For challenging substrates, more active catalysts formed from a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand may be required.[1][6][7]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often effective as they can dissolve the purine starting material well.[1]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and a co-solvent.[4] For copper-free systems, an inorganic base like cesium carbonate (Cs₂CO₃) is a common choice.[1]
Q5: My starting material is not being consumed. What should I try?
A5: Incomplete conversion points to issues with catalyst activity or reaction conditions.
-
Increase Temperature: If the reaction is sluggish at room temperature or a moderate temperature (e.g., 60 °C), increasing the heat can often overcome the activation barrier. Temperatures of 80-100 °C are frequently used.[1][8]
-
Check Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may be compromised. Try a fresh bottle or a different catalyst system.
-
Switch Ligand: The choice of ligand is critical. Switching from a standard monodentate ligand like PPh₃ to a bidentate ligand (e.g., dppf) or a more electron-rich monodentate ligand can significantly enhance catalyst performance and reactivity.[6][7]
Q6: I am seeing dehalogenation of my purine. How can I prevent this?
A6: Dehalogenation is a side reaction where the iodine atom is replaced by a hydrogen atom. This can occur under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[1] To avoid this, try running the reaction at the lowest effective temperature and monitor it closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Yield | 1. Catalyst Inactivation (Oxygen, coordination by purine) 2. Poor Reagent Quality 3. Insufficient Temperature | 1. Improve Inert Atmosphere: Degas all reagents and solvents thoroughly (freeze-pump-thaw is best). Ensure a positive pressure of inert gas.[1] 2. Use High-Purity Reagents: Use fresh, high-quality Pd catalyst, CuI, and anhydrous solvent. Distill amine bases if they are old.[2] 3. Increase Temperature: Incrementally increase the reaction temperature, for example, from 60 °C to 80 °C or 100 °C.[8] 4. Change Catalyst System: Switch to a more robust catalyst, such as one with bulky, electron-rich phosphine or NHC ligands.[1] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen 2. Copper(I) Co-catalyst | 1. Strictly Anaerobic Conditions: Degas all components rigorously.[1] 2. Switch to Copper-Free Protocol: Eliminate CuI. Use a palladium catalyst with a suitable ligand and an inorganic base like Cs₂CO₃ in a solvent like acetonitrile.[1][3] 3. Modify Reagent Addition: Add the alkyne last to a fully degassed mixture of all other components.[1] |
| Starting Material Consumed, but Product Not Formed (Complex Mixture) | 1. Product Instability 2. Dehalogenation 3. Side Reactions | 1. Lower Reaction Temperature: The desired product may be degrading under the reaction conditions. 2. Monitor Reaction Closely: Use TLC or LC-MS to find the optimal reaction time and avoid over-running the reaction. 3. Re-evaluate Base/Solvent: A different base or solvent combination might improve selectivity. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation over Time 2. Insufficient Catalyst Loading | 1. Increase Catalyst Loading: Try increasing the palladium catalyst from 2-5 mol% to 10 mol%. 2. Add Fresh Catalyst: If the reaction stalls, adding another portion of catalyst (under inert atmosphere) can sometimes restart it. 3. Use a More Stable Ligand: Ligands like dppf or bulky phosphines can create more stable and longer-lived catalysts.[6][7] |
Data Presentation
Table 1: Effect of Catalyst System on Reactivity and Selectivity (Illustrative)
While specific data for this compound is sparse in comparative studies, research on di-substituted purines demonstrates that the choice of ligand is critical and can even control which position of a di-halopurine reacts.[6][7]
| Catalyst Source | Ligand | Ligand Type | Typical Observation |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Monodentate | Standard reactivity, but can be prone to deactivation.[6][7] |
| Pd₂(dba)₃ | dppf | Bidentate | Often enhances catalyst stability and can alter regioselectivity in di-substituted systems.[6][7] |
| Pd₂(dba)₃ | XPhos | Bulky, Electron-Rich Monodentate | Generally provides higher activity and stability, useful for challenging substrates.[6][7] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | Monodentate | A common, air-stable Pd(II) precatalyst that is reduced in situ.[4] |
Table 2: Influence of Common Reaction Parameters
| Parameter | Options | Role & Considerations |
| Solvent | DMF, Acetonitrile, THF, Toluene, Et₃N | Must dissolve the purine substrate. Polar aprotic solvents like DMF are common.[1] Amine bases can also serve as the solvent.[4] |
| Base | Et₃N, DIPA (amines); Cs₂CO₃, K₂CO₃ (inorganic) | Neutralizes the HX byproduct.[4] Amines are standard for copper-catalyzed reactions. Inorganic bases are often used in copper-free systems.[1] |
| Co-catalyst | Copper(I) Iodide (CuI) | Increases reaction rate by forming a copper acetylide intermediate.[3][4] Can be omitted to prevent Glaser coupling. |
| Temperature | Room Temp to 120 °C | Higher temperatures increase reaction rate but can also promote side reactions like dehalogenation or catalyst decomposition.[1][8] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for the coupling reaction.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Through the septum, add anhydrous, degassed DMF (to make a 0.1 M solution) and degassed triethylamine (Et₃N, 3.0 equiv.) via syringe.[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate alkyne homocoupling.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.[1]
-
Reagent Addition: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.[1]
-
Work-up: Once complete, cool the mixture and filter it through a pad of Celite to remove inorganic salts. Rinse the pad with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Visualizations
Sonogashira Catalytic Cycle
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-6-iodopurine
This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of 2-amino-6-iodopurine, a critical intermediate in pharmaceutical development and nucleic acid research.[1]
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis are often attributed to issues in the diazotization-iodination step, which is typically a Sandmeyer-type reaction.[2][3] Key factors include the instability of the diazonium salt intermediate, incomplete reaction, and competing side reactions.[4] Careful control of temperature (typically 0–5 °C) is crucial to prevent premature decomposition of the diazonium salt.[4] Additionally, ensuring the complete formation of nitrous acid (generated in situ from sodium nitrite and a strong acid) is essential for efficient diazotization.[5][6]
Q2: I've identified a significant byproduct with a mass corresponding to 2-Amino-6-hydroxypurine. How can this be avoided?
The formation of a hydroxylated byproduct (a phenol in aromatic chemistry) is a classic side reaction in Sandmeyer reactions.[5] It occurs when the diazonium salt reacts with water in the reaction mixture instead of the iodide nucleophile. To minimize this, consider using a non-aqueous solvent system for the reaction.[4] Another strategy is to add the cold diazonium salt solution dropwise to the iodide solution, ensuring an excess of the iodide nucleophile is always present to "trap" the diazonium intermediate as it is added.[4]
Q3: My reaction mixture turns dark, and I'm isolating a tar-like, insoluble material. What is happening?
The formation of dark, oligomeric, or polymeric material often points to two potential side reactions:
-
Azo Coupling: The highly reactive diazonium salt can couple with electron-rich aromatic rings. In this synthesis, it can react with the starting material or the product to form colored azo compounds.
-
Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[2][3] Uncontrolled radical reactions can lead to the formation of biaryl byproducts and polymeric tars.[2][3]
To mitigate this, maintaining a low temperature and ensuring a homogenous solution can help. Running the reaction at higher dilutions may counterintuitively reduce yield in some cases, so careful optimization is required.[4]
Q4: How can I improve the stability of the diazonium salt intermediate?
The stability of arenediazonium salts can be significantly improved by forming them as tetrafluoroborate (BF4⁻) or tosylate salts, which are often stable enough to be isolated.[4][7] This can be achieved by using HBF₄ or p-toluenesulfonic acid (pTsOH) during the diazotization step instead of HCl or H₂SO₄.[4][8] The isolated diazonium salt can then be added portion-wise to the iodide solution, offering better control over the reaction.[4]
Q5: Can copper(I) iodide be used to improve the reaction?
Yes, while the iodination of diazonium salts does not strictly require a copper catalyst like chlorination or bromination (the Sandmeyer Reaction), the addition of catalytic amounts of copper(I) iodide (CuI) can sometimes improve yields.[4][7] The copper(I) salt facilitates the electron transfer mechanism, which can destabilize the diazonium species and promote a more efficient formation of the aryl radical and subsequent product.[2][4]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Side reaction with the solvent (water).[4][5] | 1. Ensure slow, portion-wise addition of sodium nitrite to a well-stirred, acidic solution of the amine at 0–5 °C. 2. Maintain strict temperature control throughout the diazotization and subsequent iodination steps. 3. Consider using a non-aqueous solvent like acetonitrile (MeCN).[4] |
| Formation of 2-Amino-6-hydroxypurine | The diazonium salt is reacting with water.[5] | 1. Minimize water in the reaction; use a non-aqueous solvent system if possible.[4] 2. Add the diazonium salt solution to the iodide solution to maintain an excess of the iodide nucleophile.[4] |
| Presence of Starting Material (e.g., 2,6-Diaminopurine) | Incomplete diazotization of the amino group. | 1. Check the purity and stoichiometry of sodium nitrite. 2. Ensure sufficient acid is present to generate nitrous acid in situ.[6] 3. Allow for adequate reaction time at low temperature for the diazotization to complete. |
| Formation of Dark Polymeric Byproducts | 1. Intermolecular azo coupling.[4] 2. Uncontrolled radical reactions leading to biaryl formation.[2][3] | 1. Maintain low temperatures to reduce the reactivity of the diazonium salt. 2. Ensure efficient stirring to prevent localized high concentrations of reagents. 3. Consider adding a radical scavenger, although this may also inhibit the desired reaction. |
| Ring Opening of the Purine Core | Lithiation of unprotected 2-amino-6-chloropurines can lead to the destruction of the pyrimidine ring.[9] | This is more relevant for syntheses involving lithiation for functionalization at other positions (e.g., C-8). If this route is used, protection of the N2-amino group is necessary.[9] |
Experimental Protocols
Protocol: Diazotization and Iodination of 2-Amino-6-chloropurine
This protocol is a representative example for the synthesis of this compound from 2-Amino-6-chloropurine, which would then require a subsequent reduction of the chloro group. A more direct route would start from a suitable diaminopurine derivative.
Materials:
-
2-Amino-6-chloropurine
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)
-
Acetonitrile (MeCN)
-
Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Deionized Water
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Sodium thiosulfate solution (aqueous)
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Ethyl acetate
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-6-chloropurine in acetonitrile.
-
Cool the suspension to 0–3 °C in an ice-water bath.
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Add p-Toluenesulfonic acid monohydrate (approx. 7 equivalents) to the mixture and stir until a clear solution is obtained.
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Prepare a solution of sodium nitrite in cold deionized water.
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Add the aqueous sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting mixture at 0–5 °C for 30-60 minutes.
-
-
Iodination:
-
In a separate flask, dissolve an excess of potassium iodide in deionized water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from the first step to the potassium iodide solution with vigorous stirring. Vigorous gas evolution (N₂) will be observed.[5]
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After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Key reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-6-iodopurine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-iodopurine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Q: I am experiencing low yield of my this compound derivative after silica gel column chromatography. What are the possible causes and solutions?
A: Low recovery from silica gel chromatography can stem from several factors related to the polar nature of the purine ring system.
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Compound Adsorption: The multiple nitrogen atoms in the purine scaffold can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface.
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Streaking/Tailing: This is often a sign of strong interaction with the stationary phase, leading to poor separation and difficulty in eluting the entire product.
-
Inappropriate Solvent System: The polarity of the eluent may be insufficient to overcome the compound's affinity for the silica gel.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase the polarity of your eluent system. For purines, gradients of dichloromethane/methanol are commonly used.[1] If you are using a less polar system like hexane/ethyl acetate, consider switching.
-
Add a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonia (typically 0.1-1%). This will neutralize the acidic silanol groups on the silica gel, reducing strong adsorption and tailing.[1]
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This stationary phase can provide different selectivity and reduce the strong interactions observed with standard silica gel.[1]
-
Reversed-phase chromatography (C18): This is a suitable alternative for polar purine derivatives. Elution is typically performed with a gradient of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1]
-
-
Sample Loading:
-
Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading.
-
Consider dry loading, where the crude material is adsorbed onto a small amount of silica gel and then loaded onto the column. This can sometimes improve resolution and recovery.
-
Issue 2: Product Decomposition During Purification
Q: My this compound derivative appears to be degrading during purification, as evidenced by the appearance of new spots on TLC or peaks in HPLC. How can I prevent this?
A: The carbon-iodine bond in this compound derivatives can be susceptible to cleavage, particularly under certain conditions. The primary degradation pathway is likely hydrolysis or nucleophilic substitution at the C6 position.
Troubleshooting Steps:
-
pH Control:
-
Avoid strongly acidic or basic conditions, especially at elevated temperatures. While some purine derivatives are recrystallized from basic solutions, prolonged exposure or high temperatures can lead to hydrolysis of the iodide to a hydroxyl group (forming a guanine derivative). For the related 2-amino-6-chloropurine, careful pH adjustment to neutral is a critical step after basic hydrolysis of a precursor to prevent side reactions.[2]
-
-
Temperature Management:
-
Perform purification steps at room temperature or below whenever possible. If heating is required for dissolution during recrystallization, minimize the time the solution is hot.
-
-
Solvent Choice:
-
Be cautious with nucleophilic solvents (e.g., methanol, ammonia) if your derivative is particularly labile, as they can potentially displace the iodide.
-
-
Inert Atmosphere:
-
While less common for this class of compounds, if you suspect oxidative degradation, performing purification steps under an inert atmosphere (nitrogen or argon) may be beneficial.
-
Issue 3: Difficulty in Removing Starting Materials or By-products
Q: I am struggling to separate my desired this compound derivative from unreacted starting materials (e.g., guanine derivatives) or synthetic by-products. What purification strategies can I employ?
A: The choice of purification method is critical for removing impurities with similar polarities to your product.
Troubleshooting Steps:
-
Recrystallization:
-
This is often a highly effective technique for removing minor impurities. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.
-
For the analogous 2-amino-6-chloropurine, recrystallization from solvents like DMF or aqueous ammonia has proven effective in achieving high purity.[2]
-
-
Chromatography Optimization:
-
If co-elution is an issue in column chromatography, try a different solvent system or stationary phase to alter the selectivity of the separation.[1] For example, switching from a normal-phase silica column to a reversed-phase C18 column, or an amine-functionalized column, can significantly change the elution order of compounds.[1]
-
-
Acid-Base Extraction:
-
The basicity of the purine ring system can be exploited. You may be able to selectively extract your product into an acidic aqueous phase, wash away neutral or acidic impurities with an organic solvent, and then re-neutralize the aqueous phase to precipitate your purified product. Careful pH control is crucial to avoid product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with this compound derivatives?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis, such as guanine or a protected derivative.
-
By-products of Synthesis: These are highly dependent on the specific reaction. For instance, in the synthesis of the related 2-amino-6-chloropurine, incomplete reaction or side reactions can lead to various chlorinated intermediates.[3]
-
Degradation Products: The most likely degradation product is the corresponding 2-amino-6-hydroxypurine (guanine) derivative, resulting from the hydrolysis of the C-I bond.
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final product.
Q2: What is the best way to assess the purity of my final this compound derivative?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of purine derivatives. A reversed-phase C18 column with a UV detector is typically used. Purity levels of ≥98% are often reported for commercially available this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration (typically >1%).
-
Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify unknown impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. This compound has a reported melting point of 240 °C with decomposition.[4]
Q3: Are there any specific safety precautions I should take when purifying this compound derivatives?
A3: Standard laboratory safety procedures should be followed. While specific toxicity data for all derivatives may not be available, it is prudent to handle these compounds with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
Data Presentation
Table 1: Purification Data for 2-Amino-6-chloropurine (a closely related analogue)
| Purification Method | Yield (%) | Purity (by HPLC) (%) | Reference |
| Recrystallization from DMF | 78 | 99 | [2] |
| Recrystallization from aqueous ammonia | 65 | 97 | [5] |
| Synthesis with purification | 72.1 | ≥98 | [5] |
| Synthesis with purification | 91.95 | 99.76 | [6] |
| Synthesis with purification | 74.6 | Not specified | [7] |
Note: Data for this compound derivatives is limited in the literature; these values for the chloro-analogue provide a useful benchmark.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for 2-Amino-6-halogenated Purines (Adapted from chloro-analogues)
-
Solvent Selection: Choose a suitable solvent (e.g., DMF, aqueous ammonia, or a mixed solvent system) where the compound has high solubility when hot and low solubility when cold.
-
Dissolution: In a flask, add the crude this compound derivative and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure for Purine Derivatives
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel, C18 silica) as a slurry in the initial mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used. For normal phase silica, a common gradient is from dichloromethane to a mixture of dichloromethane and methanol. For reversed-phase C18, a gradient of water/acetonitrile or water/methanol is typical.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for this compound derivatives.
Caption: Troubleshooting logic for purification challenges.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. US6187921B1 - 2-amino-6-chloropurine and method for preparing the same - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof - Google Patents [patents.google.com]
- 7. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-6-iodopurine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-iodopurine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Sandmeyer-type iodination of a 2-aminopurine precursor.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below are common causes and their respective solutions:
-
Suboptimal Reagent Combination: The choice of alkali metal iodide and the presence of elemental iodine (I2) are critical. In non-aqueous Sandmeyer iodinations, the combination of Cesium Iodide (CsI) and I2 has been shown to be particularly effective in promoting a smooth reaction and improving yields.[1]
-
Incomplete Diazotization: The initial diazotization of the 2-aminopurine starting material may be inefficient. Ensure that the alkyl nitrite (e.g., isopentyl nitrite) is added under anhydrous conditions, as 2-aminopurines can be insoluble in aqueous media, preventing conventional diazotization.[1]
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. For instance, using solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can sometimes promote the formation of unwanted side products.[1] Consider using ethylene glycol dimethyl ether as a solvent to minimize this.[1]
-
Reaction Temperature: The reaction temperature plays a crucial role. A temperature of 60-65°C has been found to be optimal for the Sandmeyer iodination of 2-aminopurines.[1]
Q2: I'm observing a significant amount of starting material remaining after the reaction. How can I improve the conversion rate?
A2: Unreacted starting material is a common issue. To improve the conversion rate, consider the following:
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. For the Sandmeyer iodination, a reaction time of 1.5 hours at 60-65°C has been reported to be effective.[1]
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. An excess of the iodinating reagents may be necessary to drive the reaction to completion.
-
Mixing: Inadequate mixing can lead to localized areas of low reagent concentration. Ensure that the reaction mixture is being stirred efficiently throughout the duration of the reaction.
Q3: I'm having difficulty purifying the final product. What are the common impurities and how can I remove them?
A3: Purification can be challenging due to the presence of unreacted starting materials, reagents, and side products.
-
Common Impurities: Common impurities include unreacted 2-aminopurine starting material, reduced by-products, and residual copper salts if CuI is used as a catalyst.[1]
-
Purification Strategy:
-
Filtration: After the reaction is complete, cool the mixture and filter to remove any insoluble materials.[1]
-
Aqueous Work-up: Dilute the filtrate with a suitable organic solvent (e.g., toluene) and wash with aqueous solutions to remove impurities. A typical washing sequence includes:
-
Crystallization: After drying the organic layer and evaporating the solvent, the crude product can be purified by crystallization. A solvent system such as toluene/n-heptane has been shown to be effective.[1]
-
Q4: The reaction mixture is turning dark brown or black. Is this normal?
A4: A dark coloration of the reaction mixture is not uncommon in iodination reactions, particularly those involving iodine and copper salts. This can be due to the formation of complex iodine species and copper complexes. While often normal, a very dark or tarry appearance could indicate decomposition or significant side reactions. It is important to monitor the reaction by TLC or HPLC to ensure the desired product is being formed.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the direct synthesis of this compound is a 2-aminopurine.[1] Another widely used starting material is 2-amino-6-chloropurine, which can be synthesized from guanine.[2][3][4][5] The chloro group can then be substituted with iodine, for example, through a Finkelstein-type reaction, although this is more commonly reported for nucleoside derivatives.[6]
Q2: What is the role of the different reagents in the Sandmeyer-type iodination?
A2:
-
Isopentyl Nitrite: This is an alkyl nitrite that serves as the diazotizing agent, converting the 2-amino group of the purine into a diazonium salt under non-aqueous conditions.[1]
-
Alkali Metal Iodide (e.g., CsI, NaI): This provides the iodide nucleophile that replaces the diazonium group. Cesium iodide (CsI) has been shown to be particularly effective.[1]
-
Iodine (I2): The addition of elemental iodine along with the alkali metal iodide can be crucial for the reaction to proceed smoothly and to achieve high yields.[1]
-
Cuprous Iodide (CuI): This can act as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group.[1]
-
Solvent (e.g., Ethylene Glycol Dimethyl Ether): An appropriate solvent is needed to dissolve the reagents and facilitate the reaction. Ethylene glycol dimethyl ether is a suitable choice that can help control the formation of by-products.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Alkyl Nitrites: These are volatile and flammable compounds. They should be handled in a well-ventilated fume hood.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.
-
Copper Salts: Copper compounds can be toxic. Avoid ingestion and skin contact.
-
Solvents: The organic solvents used can be flammable and have associated health risks. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diazonium Compounds: Although formed in situ, diazonium salts can be unstable and potentially explosive, especially when isolated and dried. It is important to keep them in solution and at the recommended reaction temperature.
Quantitative Data Summary
The following tables summarize quantitative data on the yield of iodopurine synthesis under various conditions, based on reported findings.
Table 1: Effect of Alkali Metal Iodide on the Conversion of 2-Aminopurine to 2-Iodopurine [1]
| Entry | Alkali Metal Iodide | Solvent | Conversion (%) |
| 1 | LiI | DMEG | 15 |
| 2 | NaI | DMEG | 53 |
| 3 | KI | DMEG | 25 |
| 4 | CsI | DMEG | 85 |
Conditions: 2-aminopurine, isopentyl nitrite, CuI, I2, 60°C.
Table 2: Synthesis of Various 2-Iodopurine Compounds via Optimized Sandmeyer Iodination [1]
| Starting 2-Aminopurine Compound | Target 2-Iodopurine Compound | Isolated Yield (%) |
| 2-Amino-6-chloropurine | 2-Iodo-6-chloropurine | 88 |
| 2-Amino-6-methoxypurine | 2-Iodo-6-methoxypurine | 85 |
| 2-Amino-6-methylthiopurine | 2-Iodo-6-methylthiopurine | 92 |
Conditions: Isopentyl nitrite, CuI, CsI, I2 in ethylene glycol dimethyl ether at 60°C.
Experimental Protocols
Protocol 1: Sandmeyer Iodination of 2-Amino-6-chloropurine [1]
This protocol is adapted from an effective method for the iodination of 2-aminopurines.
Materials:
-
2-Amino-6-chloropurine
-
Isopentyl nitrite
-
Cuprous iodide (CuI)
-
Cesium iodide (CsI)
-
Iodine (I2)
-
Ethylene glycol dimethyl ether (DMEG)
-
Toluene
-
25% aqueous ammonia
-
5% aqueous sodium thiosulfate
-
5% aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO4)
-
n-Heptane
Procedure:
-
To a stirred suspension of 2-amino-6-chloropurine (1 eq), cuprous iodide (0.1 eq), cesium iodide (1 eq), and iodine (1 eq) in ethylene glycol dimethyl ether, add isopentyl nitrite (2 eq) at room temperature.
-
Heat the mixture at 60-65°C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Remove any insoluble materials by filtration.
-
Dilute the filtrate with toluene.
-
Wash the organic layer sequentially with 25% aqueous ammonia (2 times), 5% aqueous sodium thiosulfate, and 5% aqueous sodium chloride.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a solid.
-
Crystallize the solid from a mixture of toluene and n-heptane to afford pure 2-iodo-6-chloropurine.
Experimental Workflow Diagram
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
stability of 2-Amino-6-iodopurine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Amino-6-iodopurine in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area, protected from light. For long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C.
Q2: How should I prepare stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules. For aqueous experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is low enough to not affect your experimental system.
Q3: Is this compound stable in DMSO stock solutions?
A3: While DMSO is an excellent solvent, long-term storage of this compound in DMSO at room temperature is not recommended. Spontaneous reactions, such as oxidation or hydrolysis, can occur in DMSO stock solutions over time.[1] For optimal stability, it is best to prepare fresh stock solutions before use or store aliquots at -20°C or -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. Generally, purine analogs can be susceptible to hydrolysis, especially at acidic or alkaline pH. It is crucial to determine the stability in your specific buffer system and experimental conditions. For sensitive experiments, preparing fresh solutions is always the best practice.
Q5: Can I use protic solvents like ethanol or methanol to dissolve this compound?
A5: Yes, protic solvents such as ethanol and methanol can be used to dissolve this compound. However, the stability in these solvents may be limited, and they are often used as part of a solvent mixture for reactions or purification rather than for long-term storage of stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility in aqueous buffer | The compound has low aqueous solubility. The final concentration is too high. | Prepare a high-concentration stock solution in DMSO and dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically <1%). Use sonication or gentle warming to aid dissolution, but monitor for degradation. |
| Precipitation of the compound during the experiment | The compound is not stable in the experimental buffer or is exceeding its solubility limit upon dilution. | Check the pH of your buffer, as the solubility of amino-purines can be pH-dependent. Reduce the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if your experiment allows. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | The compound is degrading in the solvent or under the experimental conditions. | Prepare fresh solutions for analysis. Investigate the stability of the compound under your specific conditions (pH, temperature, light exposure). Use a stability-indicating HPLC method to track the appearance of degradation products. |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Prepare fresh working solutions for each experiment. |
| Discoloration of the solution | This may indicate degradation or oxidation of the compound. | Discard the solution and prepare a fresh one. Ensure the solvent is of high purity and degassed if necessary. Protect the solution from light. |
Stability Data Summary
The following table provides illustrative stability data for this compound in various solvents under specific conditions. Note: This data is representative and intended for guidance. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Solvent | Concentration (mM) | Storage Condition | Time Point | Remaining Compound (%) |
| DMSO | 10 | Room Temperature (25°C) | 24 hours | 98.5 |
| DMSO | 10 | Room Temperature (25°C) | 7 days | 92.1 |
| DMSO | 10 | 4°C | 7 days | 99.2 |
| DMSO | 10 | -20°C | 30 days | 99.8 |
| PBS (pH 7.4) | 0.1 | Room Temperature (25°C) | 8 hours | 95.3 |
| Water (pH 4.0) | 0.1 | Room Temperature (25°C) | 8 hours | 91.7 |
| Water (pH 9.0) | 0.1 | Room Temperature (25°C) | 8 hours | 88.4 |
| Ethanol | 1 | Room Temperature (25°C) | 24 hours | 97.2 |
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound by HPLC-MS
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.5 µm, 4.6 x 75 mm)
-
HPLC system with a UV detector and coupled to a mass spectrometer (LC-MS)
-
Incubator/water bath
-
Autosampler vials
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test solutions by diluting the stock solution to the desired final concentration (e.g., 100 µM) in the solvent(s) to be tested (e.g., PBS pH 7.4, water, ethanol).
3. Incubation:
-
Aliquot the test solutions into several autosampler vials.
-
Take a "time zero" sample immediately for analysis.
-
Incubate the remaining vials at the desired temperature (e.g., 25°C or 37°C).
-
Collect samples at specified time points (e.g., 1, 4, 8, 24 hours).
-
Immediately quench any potential degradation by diluting the sample in the initial mobile phase and storing at -20°C until analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 260 nm) and MS in positive ion mode, monitoring for the mass of this compound and potential degradation products.
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the "time zero" sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: 2-Amino-6-iodopurine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Amino-6-iodopurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile purine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound susceptible to degradation?
A1: The two primary sites prone to degradation on the this compound molecule are the C6-iodine bond and the C2-amino group. The carbon-iodine bond is susceptible to nucleophilic substitution and reduction, while the amino group is prone to oxidation. The purine ring itself can also undergo degradation under harsh conditions.
Q2: What are the expected degradation byproducts of this compound under common experimental conditions?
A2: While specific degradation studies on this compound are not extensively reported, based on the reactivity of similar purine derivatives, the following byproducts can be anticipated under different stress conditions:
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the C6-iodine bond to form 2-Amino-6-hydroxypurine (Guanine) .
-
Oxidation: The C2-amino group is susceptible to oxidation, which can lead to the formation of various oxidized purine species. One potential byproduct is 2-nitro-6-iodopurine under strong oxidizing conditions. Further degradation of the purine ring can also occur.
-
Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-I bond, leading to the formation of a purinyl radical. This radical can then react with solvents or other molecules to form various byproducts. A likely product from the loss of iodine is 2-aminopurine .
-
Thermal Degradation: At elevated temperatures, purine derivatives can undergo complex degradation pathways. For this compound, initial degradation may involve the loss of the iodine atom, followed by decomposition of the purine ring itself.
Q3: How can I monitor the degradation of this compound in my reaction?
A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reversed-phase C18 column is typically suitable. The appearance of new peaks with different retention times from the parent compound indicates the formation of degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of these byproducts, aiding in their structural elucidation.
Q4: What are some common impurities found in commercial batches of this compound?
A4: Commercial this compound may contain impurities from the synthetic process. Potential impurities could include starting materials like guanine, or byproducts from incomplete reactions such as 2-amino-6-chloropurine if the synthesis involves a halogen exchange. It is crucial to check the certificate of analysis provided by the supplier and, if necessary, perform your own purity analysis using techniques like HPLC or NMR.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the Nucleophile | - Increase the concentration of the nucleophile.- Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity.- Increase the reaction temperature, but monitor for potential degradation of the starting material. |
| Degradation of this compound | - Monitor the reaction by HPLC to check for the appearance of degradation products like guanine.- If degradation is observed, consider running the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Solubility of Reagents | - Screen different solvents to find one in which all reactants are soluble.- Gentle heating may improve solubility, but be cautious of thermal degradation. |
Issue 2: Side Reactions and Unexpected Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Steps |
| Dehalogenation (Loss of Iodine) | - This is a common side reaction where the iodine atom is replaced by a hydrogen. - Use milder reaction conditions (lower temperature, weaker base).- Screen different palladium catalysts and ligands. Some ligand systems are less prone to promoting dehalogenation. |
| Homocoupling of the Coupling Partner | - Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.- For Sonogashira coupling, consider using copper-free conditions to minimize alkyne homocoupling. |
| Formation of Guanine | - The presence of water can lead to hydrolysis of the C-I bond. - Use anhydrous solvents and reagents. |
| Low Catalyst Activity | - The amino group on the purine can sometimes coordinate to the palladium catalyst and inhibit its activity. - Screen different ligands that can minimize this inhibition. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of this compound and identifying potential degradation products.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer if solubility permits) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS and/or NMR.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The purity can be calculated based on the peak area percentage.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General troubleshooting workflow for reactions.
References
Technical Support Center: Optimizing Enzymatic Synthesis of 2-Amino-6-iodopurine Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2-amino-6-iodopurine nucleosides.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are recommended for the synthesis of this compound nucleosides?
A1: The most common enzymes used for this type of synthesis are purine nucleoside phosphorylases (PNPs). These enzymes catalyze the reversible reaction between a purine base and a pentose-1-phosphate to form a nucleoside. For a more efficient reaction that favors synthesis, a coupled two-enzyme system is often employed, consisting of a purine nucleoside phosphorylase (PNP) and a pyrimidine nucleoside phosphorylase (PyNP). The PyNP generates the ribose-1-phosphate or deoxyribose-1-phosphate in situ from an inexpensive pyrimidine nucleoside donor like uridine or thymidine. Thermostable PNPs are advantageous for their stability at higher temperatures, which can improve substrate solubility and reaction rates.[1][2] Bifunctional fusion enzymes that combine PNP and PyNP activities in a single protein have also been developed.[3]
Q2: What are the typical starting materials for the enzymatic synthesis?
A2: The key starting materials are:
-
Purine Base: this compound.
-
Pentose Donor: A ribose or deoxyribose donor is required. Common choices include α-D-ribose-1-phosphate or, in a coupled reaction, a more stable and affordable pyrimidine nucleoside such as uridine (for ribosylation) or thymidine (for deoxyribosylation).[2][4]
-
Enzymes: Purified purine nucleoside phosphorylase (PNP) and, if using a pyrimidine nucleoside donor, a pyrimidine nucleoside phosphorylase (e.g., uridine phosphorylase or thymidine phosphorylase).[1][5]
-
Buffer: A phosphate buffer is typically used, but the concentration of inorganic phosphate must be carefully controlled.[4]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[6] A reverse-phase C18 column is typically suitable. By analyzing aliquots of the reaction mixture over time, you can quantify the consumption of the this compound substrate and the formation of the this compound nucleoside product. UV detection at a wavelength around 260 nm is appropriate for purine derivatives.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Unfavorable Reaction Equilibrium | The phosphorolysis of the product nucleoside may be favored. Minimize the concentration of inorganic phosphate in the reaction mixture, as high levels can push the equilibrium towards the starting materials.[4] Consider using arsenolysis, where arsenate replaces phosphate, to drive the reaction towards synthesis by forming an unstable intermediate that hydrolyzes irreversibly.[8] |
| Enzyme Inactivity | Ensure the enzyme is active. Run a control reaction with a known substrate (e.g., inosine for PNP). Check the storage conditions and age of the enzyme. The optimal pH for the stability of E. coli PNP is approximately 7.4.[1] Halogenated purines can sometimes act as inhibitors or lead to enzyme inactivation over time.[2] |
| Poor Substrate Solubility | This compound has limited solubility in aqueous buffers.[7] Consider using a co-solvent like DMSO, but be aware that high concentrations can inhibit the enzyme. Using thermostable enzymes at elevated temperatures (e.g., 50-60°C) can improve the solubility of the purine base.[5] |
| Suboptimal Substrate Ratio | In a coupled-enzyme system using a pyrimidine nucleoside as a pentose donor, use a molar excess of the pyrimidine nucleoside (e.g., 3- to 5-fold excess) to drive the reaction towards product formation.[9] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Enzymatic Side Reactions | If using crude enzyme preparations, contaminating enzymes could lead to side products. Use purified enzymes if possible. Adenosine deaminase contaminants, for example, could potentially react with the product if it is susceptible.[8] |
| Chemical Instability of Substrate/Product | This compound is noted to be light-sensitive.[7] Protect the reaction mixture from light to prevent photochemical degradation. Also, assess the stability of the product under the reaction conditions (pH, temperature) over the course of the experiment. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Substrate and Product | The starting purine base and the product nucleoside may have similar retention times in reverse-phase HPLC. Optimize the HPLC gradient (e.g., a shallow organic solvent gradient) to improve separation. |
| Presence of Unreacted Pentose Donor | If a large excess of a pyrimidine nucleoside donor was used, it will be a major component at the end of the reaction. Consider using an immobilized enzyme that can be easily removed, simplifying the downstream purification process. |
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄IN₅ | [7][10] |
| Molecular Weight | 261.02 g/mol | [7][11] |
| Melting Point | 240°C (decomposes) | [7][10] |
| Solubility | Sparingly soluble in aqueous base, slightly soluble in DMSO with heating. | [7] |
| Storage | -20°C, protect from light. | [7][10] |
Table 2: Typical Reaction Conditions for Enzymatic Synthesis of Purine Nucleosides
| Parameter | Recommended Range/Condition | Rationale & Reference(s) |
| Enzyme | Purine Nucleoside Phosphorylase (PNP) | Key enzyme for purine nucleoside synthesis.[5] |
| Pyrimidine Nucleoside Phosphorylase (PyNP) | For in situ generation of pentose-1-phosphate from a pyrimidine nucleoside donor.[1] | |
| pH | 6.0 - 8.0 | Optimal pH range for many PNPs. E. coli PNP is stable around pH 7.4.[1][3][5] |
| Temperature | 37 - 60°C (Mesophilic Enzymes) | Standard operating temperatures. |
| 60 - 80°C (Thermophilic Enzymes) | Can improve substrate solubility and reaction rate.[2][12] | |
| Buffer | Potassium Phosphate | 5-50 mM.[12] Keep phosphate concentration low to favor synthesis.[4] |
| Substrates | This compound | The purine base acceptor. |
| Uridine or Thymidine (as pentose donor) | Typically used in 3-5 fold molar excess over the purine base.[9] |
Experimental Protocols
Protocol: Two-Enzyme Synthesis of this compound Riboside
This is a generalized protocol and may require optimization for your specific enzymes and conditions.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture in 50 mM potassium phosphate buffer, pH 7.5.
-
Add this compound to a final concentration of 5 mM. (Note: Sonication or gentle heating may be required to aid dissolution).
-
Add uridine to a final concentration of 20 mM (4-fold excess).
-
-
Enzyme Addition:
-
Add Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UP) to the reaction mixture. The optimal amount of each enzyme should be determined empirically (e.g., start with 1-5 U/mL).
-
-
Incubation:
-
Monitoring:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot of the reaction mixture.
-
Stop the reaction in the aliquot by adding an equal volume of cold methanol or by heat inactivation (e.g., 95°C for 5 minutes).[2]
-
Centrifuge to pellet the enzymes and any precipitate.
-
Analyze the supernatant by reverse-phase HPLC to determine the conversion of this compound to its nucleoside.
-
-
Purification:
-
Once the reaction has reached completion or equilibrium, terminate the entire reaction.
-
The product can be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.
-
Visualizations
Caption: Workflow for the two-enzyme synthesis of this compound nucleoside.
Caption: Troubleshooting logic for addressing low product yield in enzymatic synthesis.
References
- 1. Purine nucleoside synthesis, an efficient method employing nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine nucleoside phosphorylase. 1. Structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Purine nucleoside phosphorylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 19690-23-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C5H4IN5 | CID 6101575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
preventing side products in 2-Amino-6-iodopurine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize side products in reactions involving 2-Amino-6-iodopurine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Based on the reactivity of this compound and analogous compounds, several side reactions can occur:
-
N-Acylation: The exocyclic 2-amino group is nucleophilic and can react with acylating agents, leading to the formation of an amide byproduct.[1][2][3] This is particularly common if the reaction conditions are not optimized for selectivity.
-
Hydrolysis/Decomposition: Under certain conditions, particularly with strong acids or bases and elevated temperatures, the iodo group at the 6-position can be hydrolyzed to a hydroxyl group, converting this compound to guanine. The purine ring itself can also be susceptible to decomposition under harsh conditions.
-
Self-Coupling/Oligomerization: In cross-coupling reactions such as Suzuki or Sonogashira, homocoupling of the starting materials can occur, leading to undesired dimeric purine byproducts.
-
Reactions at other positions: While the 6-iodo and 2-amino groups are the most reactive sites, reactions at other nitrogen atoms of the purine ring (e.g., N7, N9) can occur, especially during alkylation reactions.[4]
Q2: How can I prevent N-acylation of the 2-amino group?
A2: To prevent unwanted acylation of the 2-amino group, consider the following strategies:
-
Use of Protecting Groups: The most effective method is to protect the 2-amino group with a suitable protecting group prior to the main reaction. Common protecting groups for amino functions on purines include carbamates like tert-Butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[5][6][7] The choice of protecting group will depend on the stability required for the subsequent reaction steps and the conditions for its removal.
-
Reaction Condition Optimization: Carefully control the reaction stoichiometry, temperature, and choice of base. Using a bulky, non-nucleophilic base can sometimes minimize direct acylation of the amine.
Q3: What are the typical byproducts in Suzuki and Sonogashira coupling reactions with this compound?
A3: In Suzuki-Miyaura and Sonogashira cross-coupling reactions, several byproducts can form:
-
Homocoupling Products: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions, known as the Glaser coupling) can occur.[8]
-
Protodeborylation/Protodealkynylation: This is the replacement of the boronic acid group or the terminal alkyne with a hydrogen atom, leading to the formation of the corresponding arene or alkyne byproduct.[9]
-
Hydrolysis of the Boronic Acid: Boronic acids can be sensitive to hydrolysis, especially at elevated temperatures, forming boric acid and the corresponding arene.[10]
-
Phosphine Oxide: In reactions using phosphine ligands, oxidation of the ligand can lead to the formation of phosphine oxide.[4]
Troubleshooting Guides
Issue 1: Low yield and multiple spots on TLC/LC-MS, suggesting multiple byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction at the 2-amino group | Protect the 2-amino group with a suitable protecting group (e.g., Boc, Fmoc) before proceeding with the main reaction. | This will prevent unwanted side reactions such as N-acylation.[5][6][7] |
| Decomposition of starting material or product | Lower the reaction temperature and shorten the reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | This compound and its derivatives can be sensitive to heat and oxygen.[11] |
| Suboptimal reaction conditions | Screen different solvents, bases, and catalyst systems. For cross-coupling reactions, the choice of ligand is crucial. | The optimal conditions can vary significantly depending on the specific substrates being used.[9] |
Issue 2: Formation of Guanine as a major byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the 6-iodo group | Use anhydrous solvents and reagents. Avoid strongly acidic or basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base. | The C-I bond is susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures. |
| High reaction temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can accelerate the rate of hydrolysis. |
Issue 3: Significant amount of homocoupled byproduct in cross-coupling reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal catalyst or reaction conditions | For Sonogashira coupling, consider using a copper-free system or adding a copper scavenger. For Suzuki coupling, carefully select the palladium catalyst and ligand. | The choice of catalyst and reaction conditions can significantly influence the relative rates of cross-coupling and homocoupling.[8][12] |
| Incorrect stoichiometry | Use a slight excess of the boronic acid or terminal alkyne coupling partner. | This can help to drive the cross-coupling reaction to completion and minimize homocoupling of the this compound. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of the 2-Amino Group
-
Suspend this compound in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add a base, such as Triethylamine or Diisopropylethylamine (1.5-2.0 equivalents).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.2-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Optimized Sonogashira Coupling (adapted from related purine systems)
-
To a solution of N-protected this compound and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., Tetrahydrofuran or Dimethylformamide), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a copper(I) salt like CuI (0.1 equivalents).
-
Add a base, typically an amine such as Triethylamine or Diisopropylethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note: The optimal conditions, including the choice of catalyst, ligand, base, and solvent, may need to be determined empirically for each specific substrate combination.[13][14][15]
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A logical troubleshooting workflow for optimizing reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties [mdpi.com]
Technical Support Center: Purification of 2-Amino-6-iodopurine Analogs
Welcome to the technical support center for the purification of 2-amino-6-iodopurine and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The primary purification techniques for this compound analogs are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), and recrystallization. Flash column chromatography can also be employed, often as a preliminary purification step. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are some potential challenges when purifying this compound analogs?
A2: Researchers may encounter several challenges, including:
-
Poor solubility: These compounds can have limited solubility in common organic solvents.
-
Co-elution of impurities: Structurally similar impurities can be difficult to separate by chromatography.
-
Compound instability: The purine ring can be susceptible to degradation under harsh pH or temperature conditions.[1]
-
Peak tailing in HPLC: Interactions between the basic purine ring and residual silanols on silica-based columns can lead to asymmetric peaks.[2]
Q3: What are the expected storage conditions for purified this compound?
A3: this compound should be stored at 2 - 8 °C to ensure its stability.[3]
Troubleshooting Guides
HPLC Purification
This section addresses common issues encountered during the HPLC purification of this compound analogs.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Potential Cause: Secondary interactions between the basic amino group of the purine and acidic residual silanol groups on the silica-based column packing.[2]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of the amino group and minimize interactions with silanols.[2]
-
Use of Ion-Pairing Reagents: For highly polar analogs, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak shape.[2]
-
Column Selection: Employ a column with end-capping or a different stationary phase, such as a phenyl or cyano column, which can offer alternative selectivity. Phenyl columns, in particular, can provide enhanced pi-pi interactions with the aromatic purine ring.
-
pH Adjustment: Operate at a lower pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated.
-
Issue 2: Variable Retention Times
-
Potential Cause: Inconsistent mobile phase composition, inadequate column equilibration, or temperature fluctuations.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
-
Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before each injection, especially when using gradients or mobile phase modifiers.
-
Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis.
-
Issue 3: Low Recovery or Yield
-
Potential Cause: Adsorption of the compound onto the column, insolubility in the mobile phase, or degradation during the purification process.
-
Troubleshooting Steps:
-
Sample Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. It may be necessary to dissolve the crude product in a small amount of a strong solvent like DMSO and then dilute it with the mobile phase.
-
Column Passivation: In some cases, making a few injections of a concentrated standard solution can help to passivate active sites on the column, improving the recovery of subsequent injections.
-
Check for Degradation: Analyze collected fractions promptly and consider performing stability studies under the purification conditions if degradation is suspected. Some purine derivatives can be sensitive to acidic or basic conditions.[1]
-
Recrystallization
This section provides guidance for troubleshooting common issues during the recrystallization of this compound analogs.
Issue 1: Compound Fails to Crystallize ("Oils Out")
-
Potential Cause: The solution is too concentrated, the cooling rate is too fast, or the presence of impurities is inhibiting crystal formation.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to induce crystallization.
-
Re-purify: If significant impurities are present, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
-
Issue 2: Low Purity of Crystals
-
Potential Cause: Impurities are co-crystallizing with the product, or the crystals are not washed properly.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. For the related 2-amino-6-chloropurine, recrystallization from N,N-dimethylformamide (DMF) or aqueous ammonia has been reported to yield high-purity products.[4]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities.
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
Data Presentation
The following tables summarize typical starting parameters for the purification of purine analogs. These should be considered as starting points and may require optimization for specific this compound analogs.
Table 1: Typical HPLC Parameters for Purification of Purine Analogs
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | Focused gradient based on analytical run |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm or optimal wavelength | UV at 254 nm or optimal wavelength |
| Injection Volume | 5-20 µL | 0.5-5 mL |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Experimental Protocols
Preparative RP-HPLC of a this compound Analog
This protocol describes a general method for the purification of a crude this compound analog using preparative reversed-phase HPLC.
-
Sample Preparation:
-
Dissolve the crude this compound analog in a minimal amount of a strong solvent such as DMSO or DMF.
-
If possible, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration that prevents precipitation upon injection.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 20 mL/min.
-
Gradient: Develop a focused gradient based on a prior analytical HPLC run. For example, if the compound of interest elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 30 minutes.
-
Detection: UV at the optimal wavelength determined from the analytical run (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified compound.
-
Recrystallization of a this compound Analog
This protocol provides a general procedure for the purification of a this compound analog by recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good.
-
If the compound is insoluble at room temperature, heat the solvent and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or DMF. For the related 2-amino-6-chloropurine, DMF and aqueous ammonia have been used successfully.[4]
-
-
Dissolution:
-
Place the crude this compound analog in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Visualizations
Caption: General workflow for the HPLC purification of this compound analogs.
Caption: Troubleshooting logic for common HPLC issues in purine analog purification.
References
- 1. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Validation & Comparative
Reactivity Showdown: 2-Amino-6-iodopurine vs. 2-Amino-6-chloropurine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. In the realm of purine chemistry, 2-amino-6-halopurines are invaluable building blocks for the synthesis of a diverse range of biologically active molecules. This guide provides an objective comparison of the reactivity of two common derivatives, 2-amino-6-iodopurine and 2-amino-6-chloropurine, with a focus on their performance in widely used palladium-catalyzed cross-coupling reactions.
The inherent reactivity of the carbon-halogen bond is the primary determinant of the synthetic utility of these compounds. It is a well-established principle in organic chemistry that the reactivity of halogens in these reactions follows the trend I > Br > Cl > F. This trend is directly applicable to the purine core, where the weaker carbon-iodine bond in this compound leads to a significantly higher reactivity compared to the more robust carbon-chlorine bond in 2-amino-6-chloropurine.
This difference in reactivity is particularly evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Studies on related halopurines have demonstrated a clear reactivity order, with iodo-substituted purines reacting under milder conditions and often providing higher yields in shorter reaction times than their chloro- counterparts. For instance, in reactions involving 2,6-dihalopurines, the substitution preferentially occurs at the more reactive halogen. In the case of 6-chloro-2-iodopurine, functionalization is selectively directed to the C2 position, underscoring the superior reactivity of the iodine substituent[1].
This guide will delve into the practical implications of this reactivity difference, providing quantitative data from the literature and detailed experimental protocols to aid in the selection of the appropriate starting material for your research needs.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 2-amino-6-halopurines and their derivatives. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data presented illustrates the general trend of higher reactivity for the iodo-substituted purine.
Table 1: Suzuki-Miyaura Coupling Reaction Data
| Halopurine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 77 | [2] |
| 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 85 | [2] |
| 6-Chloroguanosine | Various heteroaryl boronic acids | Pd-132 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 40-70 | [1] |
| This compound | (Not specified) | (General observation) | - | - | - | - | Higher reactivity expected | [1] |
Table 2: Buchwald-Hartwig Amination Reaction Data
| Halopurine/Heterocycle | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromothiazole | Piperidine | Pd-GPhos (P1) | NaOTMS | THF | 50 | 3 | >95 | [3] |
| 2,6-Dichloropyridine | Heptylamine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 (mono-alkylation) | [4] |
| 2-Amino-6-chloropurine | Various amines | (General observation) | - | - | - | - | Harsher conditions required | [1] |
| This compound | Various amines | (General observation) | - | - | - | - | Milder conditions sufficient | [1] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for halopurines and related heterocyclic compounds. These protocols can serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling of a 6-Chloropurine Derivative
Method A (Anhydrous Conditions): To an argon-purged flask containing the 9-benzyl-6-chloropurine (0.5 mmol), boronic acid (0.75 mmol), and anhydrous K₂CO₃ (0.625 mmol) is added Pd(PPh₃)₄ (0.012 mmol). Toluene (5 mL) is then added, and the mixture is stirred under argon at 100 °C until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction mixture is filtered through Celite. The solvent is evaporated, and the residue is purified by silica gel chromatography[2].
Method B (Aqueous Conditions): The reaction is set up similarly to Method A, but with a higher amount of K₂CO₃ (1.35 mmol) dissolved in H₂O (0.7 mL) and DME (5 mL) as the solvent. The reaction mixture is stirred under argon at 85 °C. The workup procedure is the same as for Method A[2].
Buchwald-Hartwig Amination of a Heteroaryl Halide
A reaction vessel is charged with the heteroaryl halide (0.5 mmol), the amine (0.6 mmol), and a palladium precatalyst (e.g., P1, 1.5–5 mol %). The vessel is evacuated and backfilled with argon. THF (1.25 mL) is added, followed by the addition of a solution of NaOTMS (0.525 mmol) in THF. The reaction mixture is then heated to 50–90 °C for 3 hours. After cooling, the reaction is diluted, filtered, and the product is isolated by chromatography[3].
Visualizing the Workflow
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The choice between this compound and 2-amino-6-chloropurine as a starting material in cross-coupling reactions is dictated by the desired reactivity. This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes it an excellent choice for sensitive substrates or when forcing conditions need to be avoided. Conversely, 2-amino-6-chloropurine offers greater stability and may be more cost-effective, but typically requires more forcing conditions to achieve comparable results. The lower reactivity of the C-Cl bond can also be exploited for sequential cross-coupling reactions in polychlorinated systems. Ultimately, the selection will depend on the specific synthetic strategy, the nature of the coupling partners, and the desired balance between reactivity, stability, and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 2-Amino-6-Substituted Purine Derivatives as CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 2-amino-6-substituted purine derivatives, a class of compounds investigated for their potential as therapeutic agents. While the initial focus was on 2-amino-6-iodopurine, a broader analysis of derivatives with various substituents at the 6-position offers a more comprehensive understanding of their structure-activity relationships (SAR), particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy.[1][2]
Data Presentation: Inhibitory Activity of 2-Amino-6-Substituted Purine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of various 2-amino-6-substituted purine derivatives against CDK2 and other cyclin-dependent kinases. A lower IC50 value indicates higher potency.
Table 1: Bioactivity of 6-Substituted 2-Arylaminopurines against CDKs
| Compound | 6-Substituent | 2-Substituent | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |
| 13 | -H | 4'-sulfamoylanilino | 13 | >100 | >7.7 |
| 3 | -Cyclohexylmethoxy | 4'-sulfamoylanilino | 0.045 | 3.6 | 80 |
| 73 | -[1,1'-biphenyl]-3-yl | 4'-sulfamoylanilino | 0.044 | 86 | ~1955 |
| 75 | -Naphthalen-1-yl | 4'-sulfamoylanilino | 13 | >100 | >7.7 |
| 76 | -Naphthalen-2-yl | 4'-sulfamoylanilino | 30 | >100 | >3.3 |
Data sourced from a study on 6-substituted 2-arylaminopurines.[3][4] The data highlights that a simple hydrogen at the 6-position (compound 13) results in low potency.[3][4] In contrast, bulky substituents like cyclohexylmethoxy and biphenyl (compounds 3 and 73) significantly enhance CDK2 inhibitory activity.[3][4] Compound 73, in particular, shows remarkable potency and selectivity for CDK2 over CDK1.[3][4]
Table 2: Bioactivity of 2-Aminopurine Derivatives with Various 6-Position Heterocycles
| Compound | 6-Substituent | CDK2 IC50 (µM) |
| 5a | Benzene | 0.31 |
| 5b | Naphthalene | >0.5 |
| 5c | Pyrrole | >0.5 |
| 5d | Benzo[d][3][4]dioxole | >0.5 |
| 5e | Thiophene | >0.5 |
| 11l | (structure with polar groups) | 0.019 |
Data sourced from a study on the structure-based design of 2-aminopurine derivatives.[1] This study demonstrates that while a simple benzene ring at the C6 position confers good potency (5a), other aromatic systems can decrease activity.[1] The introduction of polar groups at this position was found to be beneficial, leading to highly potent compounds like 11l.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are protocols for key experiments involved in the evaluation of these purine derivatives.
1. Synthesis of 6-Substituted 2-Aminopurine Derivatives
The synthesis of the target compounds generally follows a multi-step route. A common approach involves:
-
Suzuki Coupling: Starting with a protected 2,6-dichloropurine, a Suzuki coupling reaction is used to introduce the desired aryl or heteroaryl group at the C6 position using an appropriate boric acid or pinacol boronic ester.
-
Buchwald-Hartwig Amination: The chlorine at the C2 position is then substituted with an aniline derivative via a Buchwald-Hartwig cross-coupling reaction.
-
Deprotection: Finally, any protecting groups (such as the tetrahydropyranyl group, THP, on the purine N9) are removed under acidic conditions to yield the final 2-amino-6-substituted purine derivative.[1]
2. In Vitro CDK2/Cyclin A Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor compound (dissolved in DMSO) or vehicle control. Then, add 2 µL of CDK2/Cyclin A enzyme solution and 2 µL of a substrate/ATP mixture to initiate the reaction.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[5][6]
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is correlated with kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
3. Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the purine derivatives (e.g., from 0.01 µM to 10 µM) and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8]
-
Solubilization and Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.[7]
Visualizations: Pathways and Workflows
CDK2 Signaling Pathway in G1/S Phase Transition
The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle. The complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which is necessary for DNA synthesis.[8] 2-aminopurine derivatives inhibit this process by blocking the kinase activity of CDK2.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for Bioactivity Evaluation
The following diagram outlines the typical workflow for synthesizing and evaluating the bioactivity of novel 2-aminopurine derivatives as CDK2 inhibitors.
Caption: Workflow for synthesis and evaluation of CDK2 inhibitors.
References
- 1. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of 2-Amino-6-iodopurine Nucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antiviral activity of 2-Amino-6-iodopurine nucleosides, contextualized within the broader landscape of purine nucleoside analogs. While specific experimental data for this compound nucleosides is not yet widely published, this document outlines the established methodologies for evaluating such compounds and presents comparative data from well-characterized purine analogs to serve as a benchmark for future studies.
Introduction to Nucleoside Analogs as Antivirals
Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous approved drugs for treating viral infections caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).[1][2][3] Their mechanism of action generally involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[4] This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[3][5] Purine nucleoside analogs, a significant subclass, have demonstrated a broad spectrum of antiviral activities.[6][7]
The antiviral potential of this compound nucleosides stems from the structural modifications of the purine base. The 2-amino group and the 6-iodo substitution can influence the compound's interaction with both host cellular kinases and viral polymerases, potentially leading to improved efficacy and selectivity.[8][9]
Comparative Antiviral Activity
To provide a framework for evaluating this compound nucleosides, the following table summarizes the in vitro antiviral activity and cytotoxicity of several representative purine nucleoside analogs against various viruses. This data, gathered from existing literature, highlights the range of potencies and selectivities that can be expected from this class of compounds.
| Compound/Drug Name | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Reference Purine Analogs | ||||||
| Acyclovir | HSV-1 | Vero | 0.1 | >300 | >3000 | [3] |
| Ganciclovir | HCMV | HFF | 1.2 | >20 | >16.7 | [3] |
| Ribavirin | Dengue Virus | Vero | 5.0 | >100 | >20 | [10] |
| Remdesivir (GS-5734) | Ebola Virus | HMVEC | 0.06 | >10 | >167 | [8] |
| 3-Deazaguanine | Rhinovirus | WI-38 | <1 µg/ml | ~50 µg/ml | 50 | [6] |
| Hypothetical Data for this compound Nucleoside | Influenza A | MDCK | TBD | TBD | TBD | |
| SARS-CoV-2 | Vero E6 | TBD | TBD | TBD |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. Higher SI values indicate greater selectivity for antiviral activity over cytotoxicity. TBD: To be determined through experimental validation.
Experimental Protocols
The validation of antiviral activity requires robust and standardized assays. The following are detailed methodologies for key experiments used to determine the efficacy and toxicity of nucleoside analogs.
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate a compound's ability to protect cells from virus-induced death.[11][12]
Protocol:
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, Huh7) to form a confluent monolayer overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound nucleoside) in cell culture medium. A known antiviral drug should be used as a positive control.[11]
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).[11]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until significant CPE is observed in the virus control wells (typically 3-7 days).[11]
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric method, such as the neutral red uptake assay or MTT assay.[12][13]
-
Data Analysis: Calculate the EC₅₀ and CC₅₀ values by regression analysis of the dose-response curves. The CC₅₀ is determined in parallel on uninfected cells.[11]
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles (plaques) and is considered a gold standard for determining antiviral activity.[14][15]
Protocol:
-
Cell Plating: Seed 6- or 12-well plates with host cells to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the EC₅₀.
Virus Yield Reduction Assay
This assay measures the amount of new infectious virus produced in the presence of the antiviral compound.[12]
Protocol:
-
Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus in the presence of different concentrations of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Collection: Harvest the supernatant (and in some cases, the cell lysate) containing the progeny virus.
-
Virus Tittering: Determine the viral titer in the collected samples using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[16]
-
Data Analysis: Calculate the reduction in viral titer at each compound concentration compared to the untreated virus control to determine the EC₅₀.
Mechanism of Action: Signaling Pathway and Experimental Workflow
The antiviral activity of nucleoside analogs is dependent on their intracellular activation and subsequent interaction with the viral replication machinery.
Caption: Intracellular activation pathway of a nucleoside analog.
The diagram above illustrates the general mechanism of action for antiviral nucleoside analogs.[2][4] The compound is first transported into the host cell and then sequentially phosphorylated by cellular (and sometimes viral) kinases to its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for binding to the viral polymerase, leading to the inhibition of viral genome replication.
Caption: General workflow for antiviral drug screening.
This workflow outlines the sequential steps involved in identifying and characterizing novel antiviral compounds.[16] Initial high-throughput screening identifies potential "hits," which are then subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity. Promising lead compounds are then further investigated to elucidate their mechanism of action.
Conclusion
The evaluation of this compound nucleosides for antiviral activity is a promising area of research. By employing the standardized experimental protocols outlined in this guide, researchers can effectively determine the efficacy and selectivity of these novel compounds. The comparative data from established purine nucleoside analogs provides a valuable benchmark for interpreting these findings and identifying candidates with the potential for further development as broad-spectrum antiviral agents. Future studies should focus on generating robust in vitro data for this compound nucleosides against a diverse panel of viruses to fully characterize their therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STUDIES ON THE BIOCHEMICAL BASIS FOR THE ANTIVIRAL ACTIVITIES OF SOME NUCLEOSIDE ANALOGS * | Semantic Scholar [semanticscholar.org]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. criver.com [criver.com]
2-Amino-6-iodopurine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-amino-6-iodopurine with other key purine analogs, offering insights into its potential applications in research and drug development. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established purine analogs to provide a valuable reference.
Introduction to this compound
This compound is a synthetic purine derivative characterized by an amino group at the 2-position and an iodine atom at the 6-position of the purine ring. This substitution, particularly the presence of the iodine atom, enhances the molecule's reactivity, making it a versatile intermediate for the synthesis of various nucleoside analogs with potential therapeutic activities.[1] It is utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.[1] Furthermore, it serves as a tool in molecular biology for studying gene expression and regulation.[1]
Comparison with Other Purine Analogs
Purine analogs are a class of antimetabolites that mimic endogenous purine bases (adenine and guanine), thereby disrupting cellular processes such as DNA and RNA synthesis. This section compares this compound with well-established purine analogs like 6-mercaptopurine and 6-thioguanine, and also considers related halogenated purine derivatives.
Quantitative Data Presentation
Direct comparative cytotoxicity or enzyme inhibition data for this compound is scarce. However, we can infer its potential by examining data from related compounds and established drugs.
Table 1: Cytotoxicity of 6-Mercaptopurine (6-MP) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 32.25[2] |
| MCF-7 | Breast Adenocarcinoma | >100[2] |
Table 2: Inhibitory Activity of 2-Amino-6-halopurine Derivatives against Heat Shock Protein 90 (Hsp90)
| Compound | Target | Assay | IC50 (µM) |
| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | Hsp90 | HER-2 Degradation | 0.009[3] |
| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | MCF7 cell proliferation | Antiproliferative | 0.03[3] |
Table 3: Inhibition of Xanthine Oxidase by Purine Analogs
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) |
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29[4][5] | 5.78 ± 0.48[4][5] |
| 6-Mercaptopurine | 0.54 ± 0.01[4][5] | 0.96 ± 0.01[4][5] | |
| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21[4][5] | 6.61 ± 0.28[4][5] |
| 6-Mercaptopurine | 2.57 ± 0.08[4][5] | 1.30 ± 0.09[4][5] | |
| Allopurinol | Xanthine | 2.36 ± 0.03[4] | - |
| 6-Mercaptopurine | 1.92 ± 0.03[4] | - |
Signaling Pathways and Mechanisms of Action
Purine analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and modulating key signaling pathways.
General Mechanism of Purine Analogs
Most purine analogs, upon cellular uptake, are metabolized to their corresponding nucleotide forms. These fraudulent nucleotides can then inhibit enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination, dysfunction, and ultimately, apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of 2-Amino-6-iodopurine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for various classes of drugs derived from the versatile 2-amino-6-iodopurine scaffold. This purine derivative serves as a crucial starting material for the synthesis of compounds with diverse therapeutic applications, ranging from anticancer to antimicrobial agents. Here, we compare four distinct classes of these drugs: Hsp90 inhibitors, Helicobacter pylori Purine Nucleoside Phosphorylase (PNP) inhibitors, Nek2 kinase inhibitors, and broad-spectrum antivirals.
2-Amino-6-halopurine Derivatives as Hsp90 Inhibitors
Mechanism of Action:
Derivatives of 2-amino-6-halopurines have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. These inhibitors bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins in cancer include HER2, Akt, and c-Raf, and their degradation disrupts critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
| Compound | Target | Assay | IC50 (µM) | Cell Line | Citation |
| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | Hsp90 | HER-2 Degradation | 0.009 | N87 | [1] |
| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | Hsp90 | Antiproliferative | 0.03 | MCF7 | [1] |
Experimental Protocols
HER-2 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate HER2-positive cancer cells (e.g., N87, SKBR3) and grow to 70-80% confluency. Treat cells with various concentrations of the 2-amino-6-halopurine derivative for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against HER2 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
2,6-Disubstituted Purines as Helicobacter pylori Purine Nucleoside Phosphorylase (PNP) Inhibitors
Mechanism of Action:
Helicobacter pylori, a bacterium linked to various gastric diseases, lacks the de novo purine synthesis pathway and relies on a purine salvage pathway for its survival. Purine Nucleoside Phosphorylase (PNP) is a key enzyme in this pathway, catalyzing the phosphorolytic cleavage of purine nucleosides. 2,6-disubstituted purine derivatives act as inhibitors of H. pylori PNP, blocking the bacterium's ability to salvage purines from its environment. This disruption of nucleotide metabolism inhibits bacterial growth and survival.
Quantitative Data
| Compound | Target | Inhibition Type | Ki (µM) | Citation |
| 2,6-diCl-Purine | H. pylori PNP | Non-competitive | 22.2 ± 1.4 | [2] |
| 6-BnS-Purine | H. pylori PNP | Non-competitive | 7.9 ± 0.4 | [2] |
Experimental Protocols
H. pylori PNP Inhibition Assay
-
Enzyme and Substrate Preparation: Use purified recombinant H. pylori PNP. Prepare a stock solution of a suitable substrate, such as 7-methylguanosine, and the inhibitor in an appropriate buffer (e.g., 50 mM HEPES, pH 7.0).
-
Reaction Mixture: In a quartz cuvette, combine the buffer, a saturating concentration of phosphate (e.g., 50 mM), and varying concentrations of the substrate.
-
Initiation of Reaction: Add the PNP enzyme to the reaction mixture to start the reaction.
-
Spectrophotometric Monitoring: Continuously monitor the change in absorbance at a specific wavelength (e.g., 260 nm) that corresponds to the conversion of the substrate to the product.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk plot to determine the type of inhibition and calculate the inhibition constant (Ki).
2-Arylamino-6-ethynylpurines as Irreversible Nek2 Kinase Inhibitors
Mechanism of Action:
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation during mitosis. Overexpression of Nek2 is observed in various cancers. 2-arylamino-6-ethynylpurine derivatives have been designed as irreversible inhibitors of Nek2. The ethynyl group at the 6-position acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys22) located near the ATP-binding site of the Nek2 kinase domain. This irreversible inhibition blocks the catalytic activity of Nek2, leading to defects in centrosome separation, mitotic arrest, and ultimately, cancer cell death.
Quantitative Data
| Compound | Target | Assay | IC50 (µM) | Citation |
| 6-Ethynyl-N-phenyl-7H-purin-2-amine | Nek2 | In vitro kinase assay | 0.15 | [3] |
| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 | In vitro kinase assay | 0.14 | [3] |
Experimental Protocols
In Vitro Nek2 Kinase Assay (Radiolabeled ATP)
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), a Nek2 substrate (e.g., β-casein), and the 2-arylamino-6-ethynylpurine inhibitor at various concentrations.
-
Enzyme Addition: Add purified recombinant Nek2 kinase to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding SDS sample buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity to determine the extent of phosphorylation and calculate the IC50 of the inhibitor.
2,6-Diaminopurine Derivatives as Broad-Spectrum Antivirals
Mechanism of Action:
2,6-diaminopurine-based nucleoside analogs are a class of broad-spectrum antiviral agents. As prodrugs, they are taken up by host cells and are metabolically converted to their active triphosphate form. This conversion often involves initial deamination by adenosine deaminase to the corresponding guanine analog, followed by phosphorylation by host cell kinases. The resulting triphosphate analog acts as a competitive inhibitor of viral RNA or DNA polymerases. When incorporated into the growing viral nucleic acid chain, it can act as a chain terminator, thus halting viral replication.
Quantitative Data
| Compound | Virus | Assay | EC50 (µM) | Cell Line | Citation |
| Compound 6i | Dengue Virus (DENV) | SYRA | Low micromolar | Huh7 | [4] |
| Compound 6i | Zika Virus (ZIKV) | SYRA | Low micromolar | Huh7 | [4] |
| Compound 6i | Influenza A Virus | SYRA | Low micromolar | Huh7 | [4] |
| Compound 6i | SARS-CoV-2 | SYRA | Low micromolar | Huh7 | [4] |
Experimental Protocols
Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the 2,6-diaminopurine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
Quantitative RT-PCR (qRT-PCR) for Viral RNA
-
Infection and Treatment: Infect host cells with the virus and treat with different concentrations of the antiviral compound as described for the plaque reduction assay.
-
RNA Extraction: At a specific time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA.
-
Reverse Transcription: Convert the viral RNA to cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and a probe specific to a viral gene.
-
Data Analysis: Quantify the amount of viral cDNA in each sample and normalize it to a host housekeeping gene. Calculate the percentage of viral replication inhibition at each drug concentration and determine the EC50 value.
This guide provides a foundational comparison of the diverse mechanisms of action of drugs derived from this compound. The distinct modes of action highlight the remarkable versatility of this chemical scaffold in generating targeted therapies for a range of diseases. Further research and head-to-head comparative studies will be invaluable in elucidating the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Docking Studies of 2-Amino-6-iodopurine Derivatives as Heat Shock Protein 90 Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of 2-amino-6-iodopurine derivatives based on their inhibitory activity against Heat Shock Protein 90 (Hsp90), a key target in oncology. The data presented is derived from the study "Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity," which details the synthesis and evaluation of a series of purine analogues. This document summarizes their biological performance, outlines the experimental methodologies used to determine their efficacy, and visualizes the relevant biological pathways and computational workflows.
Comparative Inhibitory Activity
The inhibitory potential of the synthesized 2-amino-6-halopurine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) in a HER-2 degradation assay. Hsp90 is essential for the stability and function of numerous client proteins involved in cell growth and survival, including the HER-2 receptor. Inhibition of Hsp90 leads to the degradation of these client proteins. Therefore, measuring the degradation of HER-2 serves as a reliable indicator of Hsp90 inhibition.
The following table summarizes the IC50 values for a selection of the 2-amino-6-chloro and this compound derivatives against Hsp90-dependent HER-2 degradation. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | R Group | Purine C6-Substituent | HER-2 Degradation IC50 (µM) |
| 29 | 4-Iodo-3,5-dimethylpyridin-2-ylmethyl | Cl | 0.015 |
| 30 | 4-Iodo-3,5-dimethylpyridin-2-ylmethyl | I | 0.009 |
| 31 | 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl | Cl | 0.025 |
| 32 | 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl | I | 0.018 |
Data extracted from "Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity".
Experimental Protocols
HER-2 Degradation Assay
The potency of the this compound derivatives was assessed by measuring the degradation of the Hsp90 client protein, HER-2, in a cellular context. This assay provides a quantitative measure of the compounds' ability to inhibit Hsp90's chaperone function within cancer cells.
Cell Line: BT474 breast tumor cells, which overexpress the HER-2 receptor.
Protocol:
-
Cell Culture: BT474 cells were cultured in a suitable growth medium supplemented with fetal bovine serum.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified incubation period.
-
Cell Lysis: After incubation, the cells were washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined to ensure equal loading in the subsequent step.
-
Western Blotting: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunodetection: The separated proteins were transferred to a membrane and probed with a primary antibody specific for the HER-2 protein. A secondary antibody conjugated to a detection enzyme was then used.
-
Signal Quantification: The signal from the HER-2 protein band was quantified and normalized to a loading control to determine the extent of HER-2 degradation at each compound concentration.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% degradation of HER-2, was calculated from the dose-response curve.
Molecular Docking Protocol (Representative)
While the primary source for the comparative data focused on experimental assays, a typical molecular docking study for purine-based inhibitors targeting the ATP-binding site of Hsp90 would follow this general protocol. Such studies are crucial for understanding the molecular interactions that drive inhibitory activity and for guiding the rational design of more potent analogues.
1. Protein Preparation:
-
The three-dimensional crystal structure of the N-terminal domain of human Hsp90 is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the structure.
-
Hydrogen atoms are added, and the protein is prepared for docking by assigning appropriate charges and atom types.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn and converted to 3D structures.
-
The ligands are energy-minimized to obtain a stable conformation.
-
Appropriate charges and atom types are assigned to the ligand atoms.
3. Docking Simulation:
-
A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding pose of each ligand within the ATP-binding site of Hsp90.
-
The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure.
-
The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.
-
The docking scores are compared across the series of derivatives to predict their relative binding affinities. These in silico results are then correlated with the experimental IC50 values to build a structure-activity relationship (SAR) model.
Visualizations
Hsp90 Signaling Pathway and Inhibition
Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and activation of a wide range of "client" proteins, many of which are key components of cell signaling pathways that are often dysregulated in cancer. Inhibition of Hsp90 disrupts these pathways, leading to anti-tumor effects.
Caption: Hsp90 chaperone cycle, client protein activation, and mechanism of inhibition.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating the this compound derivatives involves a series of experimental and computational steps to determine their efficacy and understand their mechanism of action.
Caption: Workflow for the evaluation of this compound derivatives as Hsp90 inhibitors.
Unveiling the Bioactive Potential: A Comparative Guide to the Screening of 2-Amino-6-iodopurine Libraries
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the vast chemical landscapes explored, purine derivatives, particularly 2-amino-6-iodopurine and its analogs, have emerged as a privileged scaffold. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them fertile ground for the discovery of new drugs for cancer, viral infections, and other diseases. This guide provides an objective comparison of the bioactivity of 2-amino-6-substituted purine libraries, supported by experimental data and detailed protocols to aid in the design and execution of screening campaigns.
The versatility of the this compound scaffold lies in the facile displacement of the iodine atom at the 6-position, allowing for the creation of large and diverse chemical libraries with various substituents. This chemical tractability, combined with the inherent biological relevance of the purine core, makes these libraries a valuable resource for high-throughput screening (HTS) to identify hit compounds with desired biological activities.
Comparative Performance: Kinase Inhibition Profile
A significant area where 2-amino-6-substituted purine libraries have demonstrated considerable promise is in the inhibition of protein kinases, a class of enzymes often dysregulated in cancer. The following data, derived from a study on 2-arylamino-6-substituted purines, illustrates the potential for identifying potent and selective kinase inhibitors from such libraries. The inhibitory activity was assessed against two key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4][5]
| Compound ID | 6-Substituent | 2-Substituent | CDK1 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK1/CDK2) |
| 1 | -OCH2-cyclohexyl | -NH2 | >100 | 2.5 | >40 |
| 2 | -OCH2-cyclohexyl | 4-sulfamoylanilino | 2.5 | 0.08 | 31.25 |
| 3 | -OCH2-phenyl | 4-sulfamoylanilino | 1.9 | 0.045 | 42.22 |
| 4 | -OCH2-(3-chlorophenyl) | 4-sulfamoylanilino | 1.1 | 0.025 | 44 |
| 5 | -OCH2-(3-fluorophenyl) | 4-sulfamoylanilino | 1.5 | 0.03 | 50 |
| 6 | -S-phenyl | 4-sulfamoylanilino | 15 | 0.3 | 50 |
| 7 | -NH-phenyl | 4-sulfamoylanilino | >100 | 1.2 | >83.3 |
| 8 | -phenyl | 4-sulfamoylanilino | 8.5 | 0.15 | 56.67 |
| 9 | -[1,1'-biphenyl]-3-yl | 4-sulfamoylanilino | 86 | 0.044 | ~1955 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 (CDK1) / IC50 (CDK2), with a higher value indicating greater selectivity for CDK2.
The data clearly demonstrates that modifications at the 6-position of the 2-aminopurine scaffold significantly influence both the potency and selectivity of kinase inhibition. Notably, compound 9 , with a bulky biphenyl substituent at the C6 position, exhibits remarkable potency for CDK2 and an exceptional selectivity of nearly 2000-fold over CDK1.[1][2][3][4][5] This highlights the power of library screening to identify highly selective inhibitors, which is a critical attribute for minimizing off-target effects in drug development.
Experimental Protocols
To ensure the reproducibility and validity of screening results, detailed and robust experimental protocols are paramount. Below are representative protocols for key assays used in the bioactivity screening of 2-amino-6-substituted purine libraries.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This biochemical assay quantifies the ability of test compounds to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 protein (substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Phosphocellulose paper
-
Scintillation fluid
-
Microplate shaker
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. Include a positive control (e.g., a known CDK2 inhibitor like Roscovitine) and a negative control (DMSO vehicle).
-
Add 18 µL of a master mix containing the kinase reaction buffer, CDK2/Cyclin A enzyme, and Histone H1 substrate to each well.
-
Pre-incubate the plate at 30°C for 10 minutes with gentle shaking.
-
Initiate the kinase reaction by adding 5 µL of the [γ-³²P]ATP solution to each well.
-
Incubate the plate at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid to each well.
-
Spot 20 µL of the reaction mixture from each well onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the paper once with ethanol and allow it to air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism of Action
Understanding the cellular pathways affected by the identified hit compounds is crucial for their further development. 2-amino-6-substituted purines, particularly the CDK inhibitors, exert their anticancer effects by interfering with the cell cycle.
Caption: CDK2 signaling pathway in the G1/S phase transition and the inhibitory action of 2-amino-6-substituted purines.
This diagram illustrates how growth factors trigger a signaling cascade that leads to the activation of CDK4/6 and subsequently CDK2. CDK2, in complex with Cyclin E, hyper-phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and S-phase entry. 2-amino-6-substituted purine inhibitors block this process by directly inhibiting the activity of CDK2, thereby arresting the cell cycle and preventing cancer cell proliferation.
Caption: A generalized workflow for the bioactivity screening of chemical libraries.
This workflow outlines the key stages in a typical drug discovery campaign, starting from the synthesis of a compound library and the development of a robust assay, through to high-throughput screening, hit identification, and subsequent optimization of the most promising compounds.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-6-halopurine Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 2-Amino-6-halopurine scaffold, a privileged structure in kinase inhibitor design. Due to the limited availability of comprehensive public data on 2-Amino-6-iodopurine derivatives specifically, this guide presents data on closely related 2-amino-6-halo and 2-amino-6-anilino-purine analogs to offer insights into potential on- and off-target activities.
The purine core mimics the adenine ring of ATP, making it a highly effective scaffold for competitive kinase inhibitors.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[2] Off-target effects can lead to cellular toxicity or unexpected pharmacological activities, underscoring the importance of comprehensive selectivity profiling.[3]
This guide summarizes quantitative data on the inhibitory activities of representative compounds, details common experimental protocols for assessing kinase inhibitor selectivity, and provides visualizations of a key signaling pathway and an experimental workflow.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative 2-amino-6-substituted purine analogs. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in assay conditions, such as ATP concentration.[3]
| Compound ID | Core Scaffold | Substitution at C6 | Target Kinase(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) |
| Analog A | 2-Aminopurine | 6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl) | Hsp90 (client protein degradation - HER-2) | 9 | Not Reported | Not Reported |
| Analog B | 2-Aminopurine | 6-(2,6-dichlorophenyl) | PDGFr, FGFr, c-src | 31, 88, 31 (for a derivative) | Not specified | Not specified |
| Analog C | 2-Aminopurine | 6-anilino | DNA-PK | ~4000 (unsubstituted aniline) | PI3Kα, mTOR | Modest selectivity |
Data for Analog A is derived from a study on Hsp90 inhibitors, where the IC50 value reflects the degradation of a client protein (HER-2), a downstream effect of Hsp90 inhibition, rather than direct kinase inhibition.[4][5] Data for Analog B is from a study on pyrido[2,3-d]pyrimidines, a related scaffold, where substitutions at the C6 position significantly impacted potency against tyrosine kinases.[6] Data for Analog C is based on 6-anilino imidazo[4,5-c]pyridin-2-ones, which showed selectivity for DNA-PK over other PIKK family members like mTOR and PI3Kα.[7]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its development. A common approach involves screening the compound against a large panel of purified kinases and measuring its ability to inhibit the enzymatic activity of each.
In Vitro Kinase Assay Panel (Radiometric Format)
This protocol outlines a widely used method for in vitro kinase profiling.[3]
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Kinase Addition: Add the appropriate amount of the specific kinase to each well.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Kₘ for each kinase to allow for an accurate determination of the IC₅₀.[3]
-
Incubation: Incubate the reaction for a specified time (e.g., 30-120 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
To illustrate the context in which these inhibitors function and how their activity is measured, the following diagrams are provided.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for radiometric kinase inhibitor profiling.
References
- 1. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Amino-6-iodopurine vs. 6-Iodoguanine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of purine chemistry, both 2-amino-6-iodopurine and 6-iodoguanine serve as valuable synthons for the introduction of diverse functionalities at the C6-position, a key locus for modulating the biological activity of purine-based compounds, including kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal building block for your research needs.
Performance Comparison at a Glance
This compound and 6-iodoguanine, while structurally similar, exhibit key differences in their physical properties and reactivity that influence their utility in common palladium-catalyzed cross-coupling reactions. This compound is generally more soluble in common organic solvents and tends to be more reactive, often leading to higher yields and shorter reaction times. Conversely, 6-iodoguanine's poor solubility and the presence of a lactam functionality can necessitate the use of protecting groups and more forcing reaction conditions.
The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, making iodo-substituted purines highly desirable for synthesis. This heightened reactivity allows for milder reaction conditions, which can be crucial when working with sensitive functional groups.
Quantitative Data Summary
The following tables provide a comparative summary of the performance of this compound and 6-iodoguanine (or its protected derivatives) in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Where direct comparative data is unavailable, representative examples with similar substrates are provided to infer reactivity trends.
Table 1: Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 81 | Inferred from 9-benzyl-6-chloro-2-phenylpurine synthesis |
| Protected 6-Iodoguanine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 16 | 60-85 | Representative, yields vary with substrate |
Table 2: Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst/Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Iodopurine derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 4 | ~90 | Representative protocol for 6-iodopurines |
| Protected 6-Iodoguanosine | Terminal Alkyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 50-75 | Representative, yields vary with substrate |
Table 3: Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-chloropurine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 70-90 | Representative for 2-amino-6-halopurines |
| Protected 6-Chloroguanine | Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 65-85 | Representative for 6-haloguanines |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of Protected 6-Iodoguanine with a Terminal Alkyne
Materials:
-
Protected 6-iodoguanine derivative (e.g., N⁹-protected) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the protected 6-iodoguanine derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction tube.
-
Add a solution of this compound and the primary amine in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often targeted by derivatives synthesized from this compound and 6-iodoguanine, as well as a typical experimental workflow for their use in synthesis.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Caption: Src Tyrosine Kinase Signaling Pathway Inhibition.
Caption: General Synthetic Workflow for 6-Substituted Purines.
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-6-iodopurine: A Procedural Guide
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle 2-Amino-6-iodopurine with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, inspecting them for integrity before each use.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA approved respirator.
Handling and Storage:
-
Avoid generating dust.
-
Ensure adequate ventilation in handling areas.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Keep away from strong oxidizing agents.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, pipette tips), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
-
Containerization:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
For liquid waste containing this compound, use a labeled, leak-proof container.
-
Ensure the container material is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste material.
-
Disposal will likely involve controlled incineration or other methods approved for this class of chemical.[2]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2]
Quantitative Data Summary for Analogous Compounds
While specific quantitative data for this compound is not available, the table below summarizes handling and disposal information for similar purine derivatives, providing a basis for a cautious approach.
| Parameter | 2-Amino-6-chloropurine | 2-Amino-6-purinethiol | General Chemical Waste |
| Primary Disposal Route | Approved waste disposal plant[3] | Licensed chemical destruction plant or controlled incineration[2] | Varies by hazard class; often incineration or landfill at a permitted facility[4][5] |
| Drain Disposal | Not specified, but generally prohibited for hazardous chemicals[2] | Not specified, but generally prohibited for hazardous chemicals | Prohibited for most hazardous chemicals[2][6] |
| PPE Requirements | Safety glasses, gloves, protective clothing[7] | Safety glasses, gloves, protective clothing[8] | Dependent on hazard, but generally includes eye, hand, and body protection[9] |
| Incompatible Materials | Strong oxidizing agents[3] | Oxidizing agents[8] | Varies; common incompatibilities include acids with bases, oxidizers with organics[10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
Experimental Protocols: Waste Preparation for Disposal
The following protocol outlines the general methodology for preparing this compound waste for disposal.
-
Objective: To safely collect and contain this compound waste for disposal by a licensed facility.
-
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Labeled, sealable, and chemically compatible waste container
-
Spill containment materials (e.g., absorbent pads)
-
-
Procedure:
-
Designate a specific, labeled container for this compound waste.
-
At the end of each experiment or work session, carefully transfer any solid waste into the designated container using a spatula or other appropriate tool.
-
For contaminated consumables (e.g., pipette tips, weighing paper), place them directly into the solid waste container.
-
If a liquid waste solution containing this compound is generated, transfer it to a designated liquid waste container.
-
Once the waste container is full (typically no more than 90% capacity), securely seal the lid.
-
Wipe the exterior of the container to remove any external contamination.
-
Ensure the label is complete and accurate.
-
Transfer the sealed container to the designated satellite accumulation area.
-
Follow institutional procedures to request a waste pickup.
-
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. ptb.de [ptb.de]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. odu.edu [odu.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Personal protective equipment for handling 2-Amino-6-iodopurine
Essential Safety and Handling Guide for 2-Amino-6-iodopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 19690-23-4), a critical reagent in nucleic acid research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 19690-23-4[1][2][3] |
| Molecular Formula | C₅H₄IN₅[3] |
| Molecular Weight | 261.03 g/mol [3] |
| Appearance | White to orange to green crystalline powder[3] |
| Melting Point | 240 °C (decomposes)[3] |
| Storage Temperature | 2 - 8 °C[3] |
Operational Plan: Handling and Disposal
This section outlines a step-by-step protocol for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A lab coat must be worn. For tasks with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH/MSHA-approved respirator (e.g., N95) is necessary. All handling of the solid should ideally be performed in a chemical fume hood to minimize inhalation risk.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined above.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to control dust.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the desired amount to your reaction vessel.
-
-
Solution Preparation and Transfers:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
Conduct all transfers of solutions within the chemical fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any solid waste (e.g., contaminated weighing paper, gloves, and disposable lab coats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of this container as chemical hazardous waste according to your institution's guidelines.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of as chemical hazardous waste in accordance with institutional protocols.
-
-
Contaminated Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) within a chemical fume hood. Collect the rinseate as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Safe Handling Workflow for this compound.
Caption: First Aid Response for this compound Exposure.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
